Product packaging for Butacaine(Cat. No.:CAS No. 149-16-6)

Butacaine

Cat. No.: B1662465
CAS No.: 149-16-6
M. Wt: 306.4 g/mol
InChI Key: HQFWVSGBVLEQGA-UHFFFAOYSA-N
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Description

4-aminobenzoic acid 3-(dibutylamino)propyl ester is a benzoate ester.
was MH 1965-92;  BUTAPROBENZ & BUTOCAIN were see BUTACAINE 1978-92;  use 4-AMINOBENZOIC ACID to search this compound 1966-92
See also: this compound Sulfate (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H30N2O2 B1662465 Butacaine CAS No. 149-16-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(dibutylamino)propyl 4-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O2/c1-3-5-12-20(13-6-4-2)14-7-15-22-18(21)16-8-10-17(19)11-9-16/h8-11H,3-7,12-15,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFWVSGBVLEQGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCCOC(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3045300
Record name Butacaine
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Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

>46 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855942
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

149-16-6
Record name Butacaine
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Record name Butacaine [INN:BAN]
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Record name Butacaine
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Foundational & Exploratory

Butacaine's Mechanism of Action as a Sodium Channel Blocker: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of butacaine, a local anesthetic that functions as a voltage-gated sodium channel blocker. While specific quantitative data for this compound is limited in publicly available literature, this paper extrapolates from the well-established principles of local anesthetic action on sodium channels, drawing parallels with structurally and functionally similar compounds. We will delve into the molecular interactions, state-dependent binding, and the biophysical consequences of this compound's binding, including the phenomenon of use-dependence. This guide also presents detailed experimental protocols for investigating these interactions using patch-clamp electrophysiology and illustrates key concepts with signaling pathway and workflow diagrams.

Introduction: The Role of Voltage-Gated Sodium Channels in Nociception

Voltage-gated sodium channels (VGSCs) are integral membrane proteins that are essential for the initiation and propagation of action potentials in excitable cells, including neurons.[1] In the context of pain signaling (nociception), VGSCs are critical for transmitting pain signals from the periphery to the central nervous system. By blocking these channels, local anesthetics like this compound can interrupt pain transmission, leading to a localized loss of sensation.

The activity of VGSCs is tightly regulated by the membrane potential, cycling through three primary conformational states:

  • Resting State: At hyperpolarized membrane potentials, the channel is closed but available for activation.

  • Open (Activated) State: Upon membrane depolarization, the channel rapidly opens, allowing an influx of sodium ions and the generation of an action potential.

  • Inactivated State: Following a brief opening, the channel enters a non-conductive, inactivated state from which it cannot be immediately reopened. The channel must return to the resting state through membrane repolarization before it can be activated again.

The Modulated Receptor Hypothesis: A Framework for this compound's Action

The interaction of local anesthetics with sodium channels is best described by the Modulated Receptor Hypothesis .[2] This model posits that local anesthetics exhibit different binding affinities for the different conformational states of the sodium channel.[2][3] Generally, their affinity is lowest for the resting state and significantly higher for the open and inactivated states.[3] This state-dependent binding is a cornerstone of their clinical efficacy and is responsible for the phenomenon of "use-dependent" or "phasic" block.

State-Dependent Binding

This compound, like other local anesthetics, is thought to preferentially bind to open and inactivated sodium channels. This means that the drug has a stronger interaction with channels that are actively involved in signaling (i.e., in depolarized or frequently firing neurons). This property contributes to the relative specificity of local anesthetics for active or damaged nerves, which often exhibit higher firing rates.

Use-Dependent Block

Use-dependent block is a characteristic feature of many sodium channel blockers, where the degree of inhibition increases with the frequency of channel activation. During a train of action potentials, more channels cycle through the open and inactivated states, providing more opportunities for the high-affinity binding of this compound. This leads to a progressive accumulation of blocked channels and a more pronounced anesthetic effect in rapidly firing neurons.

Molecular Basis of this compound's Interaction with Sodium Channels

Local anesthetics bind to a receptor site located within the inner pore of the sodium channel. This binding site is formed by amino acid residues from the S6 transmembrane segments of the four homologous domains (I-IV) that constitute the channel pore. Molecular modeling and mutagenesis studies on other local anesthetics have identified key residues, particularly in domains I, III, and IV, that are crucial for drug binding.

The binding of this compound within the channel pore is thought to physically occlude the passage of sodium ions and/or allosterically modulate the channel's gating properties, thereby preventing the generation and propagation of action potentials.

Mechanism of this compound Action on Sodium Channels cluster_membrane Cell Membrane NaChannel_Resting Sodium Channel (Resting State) NaChannel_Open Sodium Channel (Open State) NaChannel_Resting->NaChannel_Open Depolarization NaChannel_Inactivated Sodium Channel (Inactivated State) NaChannel_Open->NaChannel_Inactivated Inactivation Blocked_Open This compound-Bound (Open State) NaChannel_Open->Blocked_Open Block NaChannel_Inactivated->NaChannel_Resting Repolarization Blocked_Inactivated This compound-Bound (Inactivated State) NaChannel_Inactivated->Blocked_Inactivated Block This compound This compound This compound->NaChannel_Open High Affinity Binding This compound->NaChannel_Inactivated High Affinity Binding No_Na_Influx No Na+ Influx Blocked_Open->No_Na_Influx Prevents Ion Flow Blocked_Inactivated->No_Na_Influx Prevents Ion Flow No_AP No Action Potential Propagation No_Na_Influx->No_AP Leads to

This compound preferentially binds to open and inactivated sodium channels.

Quantitative Analysis of Sodium Channel Block

While specific quantitative data for this compound is scarce, the following table presents typical values for other local anesthetics, which can serve as a reference for the expected potency and state-dependent affinity. The half-maximal inhibitory concentration (IC50) is a common measure of drug potency.

Local AnestheticPreparationChannel StateIC50 (µM)Reference
BupivacaineND7/23 neuroblastoma cellsResting178 ± 8
BupivacaineXenopus oocytes expressing NaV1.5-4.51
LidocaineGuinea-pig papillary musclesOpen/Inactivated5 - 40

Note: The IC50 values are highly dependent on the experimental conditions, including the specific sodium channel isoform, cell type, and the voltage protocol used.

Experimental Protocols for Studying this compound's Effects

Patch-clamp electrophysiology is the gold standard technique for investigating the effects of drugs on ion channels. The following is a representative protocol for studying the effects of this compound on voltage-gated sodium channels in a cultured neuronal cell line using the whole-cell patch-clamp technique.

Cell Culture

A suitable neuronal cell line (e.g., ND7/23, SH-SY5Y) expressing endogenous voltage-gated sodium channels should be cultured under standard conditions.

Solutions
  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.

  • This compound Stock Solution: A 100 mM stock solution of this compound hydrochloride should be prepared in deionized water and stored at -20°C. Working concentrations are prepared fresh daily by diluting the stock solution in the external solution.

Electrophysiological Recording
  • Pipette Fabrication: Borosilicate glass capillaries are pulled to a resistance of 2-5 MΩ when filled with the internal solution.

  • Whole-Cell Configuration: A gigaohm seal is formed between the patch pipette and the cell membrane, followed by rupture of the membrane patch to achieve the whole-cell configuration.

  • Voltage-Clamp Protocol:

    • Tonic Block: Cells are held at a hyperpolarized potential (e.g., -100 mV) to ensure most channels are in the resting state. A brief depolarizing pulse (e.g., to -10 mV for 20 ms) is applied to elicit a sodium current. This is repeated at a low frequency (e.g., 0.1 Hz) before and after the application of this compound.

    • Use-Dependent Block: A train of depolarizing pulses (e.g., to -10 mV for 20 ms) is applied at various frequencies (e.g., 1 Hz, 5 Hz, 10 Hz) to assess the frequency-dependent block by this compound.

    • Inactivated-State Affinity: The voltage-dependence of steady-state inactivation is measured by applying a series of prepulses to different voltages before a test pulse to assess the shift in the inactivation curve induced by this compound.

  • Data Acquisition and Analysis: Currents are recorded using a patch-clamp amplifier and appropriate software. The peak sodium current amplitude is measured and analyzed to determine the IC50 for tonic block and the extent of use-dependent block.

Experimental Workflow for Patch-Clamp Electrophysiology Start Start Cell_Culture Cell Culture (e.g., ND7/23) Start->Cell_Culture Solution_Prep Prepare External and Internal Solutions Cell_Culture->Solution_Prep Pipette_Fab Fabricate Patch Pipette Solution_Prep->Pipette_Fab Whole_Cell Achieve Whole-Cell Configuration Pipette_Fab->Whole_Cell Record_Baseline Record Baseline Sodium Currents Whole_Cell->Record_Baseline Apply_this compound Apply this compound Record_Baseline->Apply_this compound Record_Drug_Effect Record Sodium Currents in Presence of this compound Apply_this compound->Record_Drug_Effect Washout Washout with Control Solution Record_Drug_Effect->Washout Record_Washout Record Sodium Currents After Washout Washout->Record_Washout Data_Analysis Data Analysis (IC50, Use-Dependence) Record_Washout->Data_Analysis End End Data_Analysis->End

A typical workflow for studying this compound's effects on sodium channels.

Conclusion

This compound exerts its local anesthetic effect by blocking voltage-gated sodium channels in a state- and use-dependent manner. Its preferential binding to the open and inactivated states of the channel leads to a more pronounced block in actively firing neurons, which are characteristic of nociceptive pathways. While this compound-specific quantitative data remains to be fully elucidated, the established principles of local anesthetic action provide a robust framework for understanding its mechanism. Further research employing techniques such as patch-clamp electrophysiology and molecular modeling will be instrumental in precisely defining the binding kinetics and molecular determinants of this compound's interaction with sodium channels, paving the way for the rational design of novel analgesics with improved therapeutic profiles.

References

Butacaine synthesis pathways and chemical synthesis routes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of Butacaine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways and chemical routes for this compound (3-(dibutylamino)propyl 4-aminobenzoate), a local anesthetic. The document details the key chemical reactions, experimental protocols, and quantitative data associated with its synthesis, tailored for professionals in the fields of chemical research and pharmaceutical development.

Introduction to this compound

This compound is a local anesthetic of the ester type, first marketed in the 1920s.[1] Its chemical structure consists of a p-aminobenzoic acid moiety ester-linked to a dibutylamino propanol side chain. This structure is common to many local anesthetics and is crucial for its mechanism of action, which involves blocking nerve conduction. Understanding its synthesis is fundamental for process optimization, analog development, and quality control in pharmaceutical manufacturing.

Core Synthesis Pathways for this compound

The synthesis of this compound primarily involves three key stages: the formation of the amino alcohol side chain, the preparation of a substituted benzoyl derivative, and the final esterification and reduction steps. Retrosynthetic analysis of this compound typically involves the disconnection of the ester bond, leading to two key precursors: 4-aminobenzoic acid (or a protected/precursor form) and 3-(dibutylamino)propan-1-ol.

Two principal forward synthesis routes have been documented, which are detailed below.

Pathway 1: Synthesis via Amino Alcohol Formation and Subsequent Esterification

This is the most commonly cited pathway, which begins with the synthesis of the amino alcohol, followed by esterification with a nitro-substituted benzoyl chloride, and concludes with the reduction of the nitro group.

Butacaine_Synthesis_Pathway_1 cluster_step1 Step 1: Synthesis of 3-Dibutylamino-1-propanol cluster_step2 Step 2: Esterification cluster_step3 Step 3: Reduction A Allyl Alcohol C 3-Dibutylamino-1-propanol A->C + Metallic Sodium B Dibutylamine B->C + Metallic Sodium E 3-(Dibutylamino)propyl 4-nitrobenzoate C->E + (4) D p-Nitrobenzoyl Chloride D->E F This compound E->F Béchamp Reduction (Fe / Acid)

Caption: Pathway 1 for this compound synthesis.

This pathway involves:

  • Conjugate Addition: The synthesis starts with the addition of dibutylamine to allyl alcohol, facilitated by metallic sodium, to produce 3-dibutylamino-1-propanol.[1]

  • Esterification: The resulting amino alcohol is then reacted with p-nitrobenzoyl chloride to form the ester intermediate, 3-(dibutylamino)propyl 4-nitrobenzoate.[1] The nitro group serves as a protecting group for the amine, preventing side reactions.

  • Reduction: The final step is the reduction of the nitro group to an amino group, typically via a Béchamp reduction using iron filings and acid, to yield this compound.[1]

Pathway 2: Synthesis via Nucleophilic Substitution

An alternative route involves forming the key ester intermediate through a nucleophilic substitution reaction. This pathway starts with a pre-formed ester and introduces the dibutylamine moiety subsequently.

Butacaine_Synthesis_Pathway_2 cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Reduction A p-Nitro-γ-bromo-propylbenzoate C 3-(Dibutylamino)propyl 4-nitrobenzoate A->C Heat (60°C) B Dibutylamine B->C Heat (60°C) D This compound C->D Reduction (Fe / HCl, 60°C)

Caption: Pathway 2 for this compound synthesis.

This pathway involves:

  • Nucleophilic Substitution: Dibutylamine acts as a nucleophile, displacing the bromide from p-nitro-gamma-bromo-propylbenzoate to form the same nitro-ester intermediate as in Pathway 1.[2]

  • Reduction: The subsequent reduction of the nitro group is performed under similar conditions (iron and acid) to yield the final this compound product.

Experimental Protocols

The following sections provide detailed methodologies for the key reactions described in the synthesis pathways.

Protocol 1: Synthesis of 3-Dibutylamino-1-propanol (from Pathway 1)

This protocol is based on the conjugate addition of dibutylamine to allyl alcohol.

  • Prepare a mixture of allyl alcohol and dibutylamine.

  • Slowly add metallic sodium to the mixture. The reaction is exothermic and should be controlled.

  • Allow the reaction to proceed to completion.

  • Work-up the reaction mixture to isolate the product, 3-dibutylamino-1-propanol. This may involve quenching excess sodium, extraction, and distillation.

Protocol 2: Synthesis of 3-(Dibutylamino)propyl 4-nitrobenzoate via Nucleophilic Substitution (from Pathway 2)

This protocol is based on a documented manufacturing process.

  • In a reaction vessel, combine 40 g of p-nitro-gamma-bromo-propylbenzoate and 40 g of dibutylamine.

  • Heat the mixture at 60°C for four hours.

  • After the reaction, remove the excess dibutylamine by washing the product with water.

  • Further purify the residue by steam distillation.

  • Dissolve the remaining material in benzene and treat with aqueous hydrochloric acid. The hydrochloride salt of the product will separate as an oily layer.

  • Separate the oily layer, make it alkaline, and extract the free base back into benzene.

  • Remove the benzene solvent to obtain the final product, p-nitrobenzoyl-gamma-di-n-butylaminopropanol.

Protocol 3: Reduction of 3-(Dibutylamino)propyl 4-nitrobenzoate to this compound (Applicable to both Pathways)

This protocol describes the reduction of the nitro-ester intermediate.

  • To the p-nitrobenzoyl-gamma-di-n-butylaminopropanol, add an excess of iron filings and a small amount of hydrochloric acid.

  • Warm the mixture to approximately 60°C and maintain for four hours.

  • After cooling, neutralize the mixture with a dilute sodium hydroxide solution.

  • Extract the product, the free base of this compound, with ether.

  • Remove the ether to yield this compound as an oil.

  • For purification and salt formation, the free base can be neutralized with aqueous hydrochloric acid, and the resulting solid salt can be recrystallized from water or another suitable organic solvent. The hydrochloride salt melts at 151-152°C.

Quantitative Data Summary

The following table summarizes the quantitative data available from the cited literature for the key synthesis steps. Note that yields and other quantitative metrics are not always reported in the available literature.

StepReactantsReagents/ConditionsTemperatureDurationYieldReference
Pathway 2, Step 1 p-Nitro-γ-bromo-propylbenzoate, DibutylamineHeat60°C4 hoursNot Specified
Pathway 2, Step 2 3-(Dibutylamino)propyl 4-nitrobenzoateIron filings, Hydrochloric acid~60°C4 hoursNot Specified

Conclusion

The synthesis of this compound can be achieved through robust and well-documented chemical pathways. The most common methods rely on the formation of a key nitro-ester intermediate followed by a final reduction step. While the general transformations are clear, detailed quantitative data such as reaction yields are not consistently available in the public domain, highlighting an area for process chemistry optimization. The protocols and pathways outlined in this guide provide a solid foundation for researchers and drug development professionals working with this compound and related anesthetic compounds.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Butacaine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of the core chemical and physical properties of Butacaine (CAS 149-16-6), a local anesthetic.[1][2][3] Intended for researchers, scientists, and professionals in drug development, this document consolidates quantitative data into structured tables, details relevant experimental methodologies, and visualizes key pathways and processes. This compound, chemically known as 3-(dibutylamino)propyl 4-aminobenzoate, functions as a reversible nerve conduction blocker by inhibiting voltage-gated sodium channels.[2][4] This guide serves as a technical resource, offering in-depth information on its fundamental characteristics.

Chemical Properties

This compound is an ester-type local anesthetic belonging to the aminobenzoic acid derivative class. Its structure features a lipophilic aromatic ring, an intermediate ester linkage, and a hydrophilic tertiary amine, which are characteristic of many local anesthetics.

Identifier Value Source
IUPAC Name 3-(Dibutylamino)propyl 4-aminobenzoate
CAS Number 149-16-6
Molecular Formula C18H30N2O2
Molecular Weight 306.44 g/mol
Canonical SMILES CCCCN(CCCOC(=O)C1=CC=C(N)C=C1)CCCC
InChI Key HQFWVSGBVLEQGA-UHFFFAOYAZ

Physical and Physicochemical Properties

The physical and physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. These properties influence its absorption, distribution, metabolism, and excretion (ADME).

Property Value Source
Melting Point < 25 °CMultiple sources report varying melting points, with one indicating 25°C.
Boiling Point 178-182 °C at 0.11 mmHg; 440 °C at 760 mmHg
Density 1.014 - 1.0593 g/cm³ (estimate)
Water Solubility >46 µg/mL at pH 7.4; 0.0424 mg/mLLimited solubility in water.
Solubility in other solvents Slightly soluble in DMSO and Methanol. Soluble in organic solvents.
pKa (Strongest Basic) 8.96 (Uncertain); 10.55
LogP (Octanol-Water Partition Coefficient) 4.29910; 4.46
Appearance White to pale orange solid; White crystalline powder
Stability Light sensitive

Mechanism of Action: Sodium Channel Blockade

This compound exerts its anesthetic effect by blocking nerve impulse propagation. This is achieved through the inhibition of voltage-gated sodium channels in the neuronal cell membrane. The blockade prevents the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the subsequent propagation of an action potential. This leads to a reversible loss of sensation in the area of application.

Butacaine_Mechanism_of_Action cluster_membrane Neuronal Membrane Na_Channel Voltage-Gated Sodium Channel Na_Influx Na+ Influx This compound This compound This compound->Na_Channel Binds to and inhibits Nerve_Impulse Nerve Impulse (Action Potential) Nerve_Impulse->Na_Channel Activates No_Depolarization Membrane Depolarization Blocked Anesthesia Local Anesthesia No_Depolarization->Anesthesia

Caption: Mechanism of action of this compound as a voltage-gated sodium channel blocker.

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A common pathway involves the reaction of p-nitrobenzoyl chloride with 3-dibutylamino-1-propanol, followed by the reduction of the nitro group to an amine.

Butacaine_Synthesis cluster_reactants Starting Materials p_nitrobenzoyl_chloride p-Nitrobenzoyl Chloride intermediate Ester Intermediate (p-nitrobenzoyl-gamma-di-n-butylaminopropanol) p_nitrobenzoyl_chloride->intermediate dibutylaminopropanol 3-Dibutylamino-1-propanol dibutylaminopropanol->intermediate reduction Reduction of Nitro Group (e.g., Béchamp reduction) intermediate->reduction This compound This compound reduction->this compound

Caption: A simplified workflow for the chemical synthesis of this compound.

Experimental Protocols

The determination of the physicochemical properties of a compound like this compound involves standardized experimental procedures. Below are detailed methodologies for key experiments.

Determination of Melting Point (Capillary Method)

The melting point is a critical indicator of a substance's purity.

Principle: The temperature at which a solid transitions to a liquid is its melting point. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional, for sample grinding)

Procedure:

  • Sample Preparation: Ensure the this compound sample is dry and finely powdered.

  • Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample until a small amount of the solid is packed into the bottom of the tube to a height of about 2-3 mm.

  • Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

  • Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point range. This helps in saving time for the accurate determination.

  • Accurate Determination: Allow the apparatus to cool. Then, heat the sample again, but at a slower rate (e.g., 1-2 °C per minute) as the temperature approaches the approximate melting point.

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

Melting_Point_Determination start Start: Dry, Powdered Sample pack_capillary Pack Sample into Capillary Tube start->pack_capillary place_in_apparatus Place Capillary in Melting Point Apparatus pack_capillary->place_in_apparatus rapid_heat Rapid Heating for Approximate Range (Optional) place_in_apparatus->rapid_heat slow_heat Slow, Controlled Heating rapid_heat->slow_heat Yes rapid_heat->slow_heat No observe Observe for Phase Change (Solid to Liquid) slow_heat->observe record Record Melting Temperature Range observe->record end End record->end

Caption: Experimental workflow for determining the melting point of a solid.

Determination of Solubility

Solubility data is essential for formulation development.

Principle: The solubility of a compound in a particular solvent is the maximum amount of the solute that can dissolve in a given amount of the solvent at a specific temperature.

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or bath

  • Filtration or centrifugation equipment

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure (Shake-Flask Method):

  • Preparation: Add an excess amount of this compound to a known volume of the solvent (e.g., water, buffer at a specific pH) in a vial.

  • Equilibration: Seal the vial and place it in a constant temperature shaker or bath. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the undissolved solid to settle. Separate the saturated solution from the excess solid by filtration or centrifugation.

  • Quantification: Accurately dilute a known volume of the saturated solution. Determine the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Determination of pKa (Potentiometric Titration)

The pKa value is crucial as it influences the ionization state of the drug, which in turn affects its solubility, absorption, and receptor binding.

Principle: Potentiometric titration involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte. The pH of the solution is monitored throughout the titration. The pKa can be determined from the inflection point of the resulting pH vs. volume of titrant curve.

Apparatus:

  • pH meter with a combination pH electrode

  • Burette

  • Stirrer (e.g., magnetic stirrer and stir bar)

  • Beaker

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a known volume of a suitable solvent (e.g., water or a water-cosolvent mixture) to a known concentration.

  • Titration: Place the sample solution in a beaker with a stir bar and immerse the pH electrode. Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the this compound has been neutralized. This corresponds to the inflection point of the titration curve.

Determination of Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and pharmacokinetic behavior.

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. LogP is the logarithm of this ratio.

Apparatus:

  • Separatory funnel or vials

  • Shaker

  • Centrifuge (optional)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure (Shake-Flask Method):

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.

  • Partitioning: Dissolve a known amount of this compound in one of the phases (e.g., the aqueous phase). Add a known volume of this solution to a separatory funnel or vial containing a known volume of the other phase.

  • Equilibration: Shake the mixture for a period sufficient to allow the this compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Allow the two phases to separate completely. A centrifuge can be used to aid in the separation.

  • Quantification: Carefully separate the two phases. Determine the concentration of this compound in each phase using a suitable analytical method.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

References

The Dawn of a New Era in Local Anesthesia: The Discovery and Development of Butacaine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the early 20th century, the quest for a safer and more effective local anesthetic than the prevailing cocaine and the newly synthesized procaine was a significant focus of pharmacological research. This period saw the emergence of Butacaine, a synthetic local anesthetic of the ester class, which offered notable advantages in terms of onset and duration of action. This technical guide provides a comprehensive overview of the discovery, historical development, and pharmacological evaluation of this compound, with a focus on the quantitative data and experimental methodologies of the era.

Discovery and Historical Development

This compound, chemically 3-(p-aminobenzoxy)-1-di-n-butylaminopropane, was first introduced in the 1920s.[1] It emerged from the systematic investigation of the esters of p-aminobenzoic acid, a line of research spurred by the success of procaine, which was synthesized in 1904. The development of this compound was driven by the need for a local anesthetic with a more rapid onset and a longer duration of action than cocaine, which, despite its efficacy, was fraught with issues of toxicity and addiction.

The synthesis of this compound involves the reaction of p-nitrobenzoyl chloride with γ-di-n-butylaminopropanol, followed by the reduction of the nitro group to an amino group. Key figures in its early development include Oliver Kamm, Roger Adams, and Ernest H. Volwiler, who were granted a patent for this compound in 1920 on behalf of Abbott Laboratories.[1]

The historical development of this compound can be visualized as a progression from the identification of the lead compound, p-aminobenzoic acid, to its chemical modification and subsequent pharmacological evaluation.

HistoricalDevelopment cluster_0 Early Local Anesthetics cluster_1 Chemical Synthesis & Development cluster_2 Pharmacological Evaluation Cocaine Cocaine p-Aminobenzoic Acid Esters p-Aminobenzoic Acid Esters Cocaine->p-Aminobenzoic Acid Esters Need for safer alternatives Procaine (1904) Procaine (1904) Procaine (1904)->p-Aminobenzoic Acid Esters Lead compound Synthesis of this compound Synthesis of this compound p-Aminobenzoic Acid Esters->Synthesis of this compound Patent (1920) Patent (1920) Synthesis of this compound->Patent (1920) Pre-clinical Studies Pre-clinical Studies Synthesis of this compound->Pre-clinical Studies Clinical Use (1920s) Clinical Use (1920s) Pre-clinical Studies->Clinical Use (1920s)

Figure 1: Historical timeline of this compound's development.

Comparative Pharmacological Profile

Early studies of this compound focused on comparing its efficacy and toxicity to the established local anesthetics, cocaine and procaine. While specific quantitative data from the earliest publications is sparse in modern databases, historical reviews and later studies provide insights into its relative performance. It was generally reported that this compound possessed a more rapid onset and a longer duration of local anesthesia compared to cocaine.

Table 1: Comparative Efficacy of Local Anesthetics (Qualitative Data from early 20th Century Reports)

AnestheticOnset of ActionDuration of ActionPotency
Cocaine RapidModerateHigh
Procaine SlowShortLow
This compound More Rapid than CocaineLonger than CocaineHigh

Experimental Protocols of the Era

The evaluation of local anesthetics in the early 20th century relied on a variety of in vivo animal models to assess potency, duration of action, and toxicity. The following are detailed descriptions of the types of experimental protocols that would have been employed.

Anesthetic Potency and Duration of Action

a) Frog Sciatic Nerve Block (Plexus Anesthesia)

  • Objective: To determine the minimum effective concentration and duration of anesthetic action.

  • Methodology:

    • A frog's spinal cord was destroyed, leaving the peripheral nerves intact.

    • The frog was suspended, and one leg was immersed in a solution of the anesthetic agent of a specific concentration.

    • The foot of the treated leg was periodically stimulated with a weak acid solution (e.g., 0.1 N HCl) or a gentle mechanical stimulus.

    • The absence of a withdrawal reflex was considered evidence of anesthesia. The time to the onset of anesthesia was recorded.

    • After the onset of anesthesia, the leg was rinsed with water, and the time taken for the withdrawal reflex to return was recorded as the duration of action.

    • A range of concentrations was tested to determine the minimum concentration required to produce anesthesia within a set timeframe (e.g., 5 minutes).

b) Rabbit Cornea Anesthesia

  • Objective: To assess the topical anesthetic efficacy.

  • Methodology:

    • A solution of the anesthetic was instilled into the conjunctival sac of a rabbit's eye.

    • The cornea was stimulated at regular intervals with a fine, non-injurious instrument (e.g., a horsehair or a fine wire).

    • The absence of the blink reflex (corneal reflex) was indicative of anesthesia.

    • The time to onset and the duration of the absence of the reflex were recorded.

c) Guinea Pig Intradermal Wheal Test

  • Objective: To evaluate infiltration anesthesia.

  • Methodology:

    • The hair on the back of a guinea pig was clipped.

    • A small volume (e.g., 0.25 mL) of the anesthetic solution was injected intradermally, raising a wheal.

    • The anesthetized area was tested for sensation at regular intervals by pricking with a sharp needle.

    • The absence of a skin twitch (panniculus carnosus reflex) indicated successful anesthesia.

    • The time to onset and the duration of anesthesia were recorded.

ExperimentalWorkflow cluster_0 Animal Model Selection cluster_1 Anesthetic Application cluster_2 Efficacy Assessment cluster_3 Data Collection Frog Frog Sciatic Nerve Immersion Sciatic Nerve Immersion Frog->Sciatic Nerve Immersion Rabbit Rabbit Corneal Instillation Corneal Instillation Rabbit->Corneal Instillation Guinea Pig Guinea Pig Intradermal Injection Intradermal Injection Guinea Pig->Intradermal Injection Withdrawal Reflex Test Withdrawal Reflex Test Sciatic Nerve Immersion->Withdrawal Reflex Test Blink Reflex Test Blink Reflex Test Corneal Instillation->Blink Reflex Test Skin Twitch Reflex Test Skin Twitch Reflex Test Intradermal Injection->Skin Twitch Reflex Test Onset of Action Onset of Action Withdrawal Reflex Test->Onset of Action Duration of Action Duration of Action Withdrawal Reflex Test->Duration of Action Minimum Effective Conc. Minimum Effective Conc. Withdrawal Reflex Test->Minimum Effective Conc. Blink Reflex Test->Onset of Action Blink Reflex Test->Duration of Action Skin Twitch Reflex Test->Onset of Action Skin Twitch Reflex Test->Duration of Action

Figure 2: Workflow for evaluating local anesthetic efficacy in the early 20th century.
Toxicity Assessment

a) Determination of the Minimum Lethal Dose (MLD) or Lethal Dose 50 (LD50)

  • Objective: To quantify the systemic toxicity of the anesthetic.

  • Methodology:

    • Groups of animals (commonly mice, rats, or rabbits) were used for each dose level.

    • The anesthetic was administered via a specific route, typically subcutaneous or intravenous injection.

    • A range of doses was administered to different groups of animals.

    • The animals were observed for a set period (e.g., 24 hours), and the number of deaths in each group was recorded.

    • The MLD was determined as the lowest dose that caused death in a certain percentage of the animals. Later, the more statistically robust LD50 (the dose that is lethal to 50% of the test population) became the standard measure.

Mechanism of Action

Like other local anesthetics of its class, this compound exerts its effect by blocking voltage-gated sodium channels in the nerve membrane. This action prevents the influx of sodium ions that is necessary for the depolarization of the nerve and the propagation of the action potential.

The this compound molecule, being a tertiary amine, exists in both charged (cationic) and uncharged (base) forms. The uncharged base is more lipid-soluble and can penetrate the nerve sheath and membrane. Once inside the axoplasm, it re-equilibrates, and the charged cationic form is thought to be the primary species that binds to the sodium channel from the intracellular side, physically occluding the channel and preventing sodium ion passage.

MechanismOfAction This compound (Extracellular) This compound (Extracellular) Nerve Membrane Nerve Membrane This compound (Extracellular)->Nerve Membrane Penetration (uncharged form) This compound (Intracellular) This compound (Intracellular) Nerve Membrane->this compound (Intracellular) Voltage-gated Na+ Channel Voltage-gated Na+ Channel This compound (Intracellular)->Voltage-gated Na+ Channel Binding (charged form) Na+ Influx Blocked Na+ Influx Blocked Voltage-gated Na+ Channel->Na+ Influx Blocked Nerve Conduction Failure Nerve Conduction Failure Na+ Influx Blocked->Nerve Conduction Failure

Figure 3: Simplified signaling pathway of this compound's mechanism of action.

Conclusion

This compound represents a significant step in the historical development of local anesthetics, bridging the gap between the naturally occurring cocaine and the later, more refined synthetic agents. Its introduction in the 1920s offered clinicians a valuable alternative with a favorable pharmacological profile for the time. Understanding the historical context of its development and the experimental methodologies used for its evaluation provides valuable insight into the evolution of pharmaceutical research and the enduring principles of local anesthesia. Although largely superseded by newer agents with improved safety profiles, the story of this compound remains a cornerstone in the history of pain management.

References

An In-depth Technical Guide to the Physicochemical Properties of Butacaine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butacaine is a local anesthetic of the ester type, historically used for surface anesthesia, particularly in dental and ophthalmological applications. A thorough understanding of its physicochemical properties, including its pKa, solubility, and dissociation constants, is critical for formulation development, understanding its mechanism of action, and predicting its pharmacokinetic behavior. This technical guide provides a comprehensive overview of these core properties, details relevant experimental methodologies, and illustrates the mechanism of action.

Physicochemical Data of this compound

The quantitative physicochemical parameters for this compound are summarized below. It is important to note that reported values in the literature show some variability, which is reflected in the data presented.

Dissociation Constants and pKa

This compound possesses two basic nitrogen centers: a tertiary amine in the side chain and an aromatic primary amine. Consequently, it can be protonated at two sites, leading to two distinct dissociation constants (pKa values). The pKa is a critical determinant of the degree of ionization at a given pH, which in turn affects the molecule's ability to cross biological membranes and interact with its target.

ParameterReported Value(s)Source(s)
pKa₁ (Strongest Basic)10.55Chemaxon
9.16DrugCentral
8.96 (Uncertain)ChemicalBook
pKa₂ (Weakest Basic)2.5DrugCentral

Note: The significant variation in reported pKa values highlights the importance of experimental determination under well-defined conditions.

Solubility

The solubility of this compound is a key factor in its formulation and bioavailability. As a weak base, its solubility is pH-dependent.

Solvent/ConditionReported SolubilitySource(s)
Water0.0424 mg/mLALOGPS
Water (pH 7.4)>46 µg/mLPubChem
Dimethyl Sulfoxide (DMSO)Slightly solubleChemicalBook
MethanolSlightly solubleChemicalBook
General DescriptionLimited solubility in water; soluble in organic solventsCymitQuimica

Experimental Protocols

While specific experimental protocols for the determination of this compound's physicochemical properties are not extensively detailed in readily available literature, the following sections describe standard methodologies employed for such characterizations.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a common and accurate method for determining the pKa of ionizable compounds.

Principle: A solution of the substance is titrated with a standardized acid or base, and the pH of the solution is monitored using a pH meter as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

Generalized Protocol:

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically purified water or a co-solvent system (e.g., water-methanol) if the free base has low aqueous solubility.

  • Titration: The solution is placed in a thermostatted vessel and titrated with a standardized solution of a strong acid (e.g., HCl).

  • Data Acquisition: The pH of the solution is recorded after each incremental addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point(s) are determined from the inflection point(s) of the curve. The pKa value(s) correspond to the pH at the half-equivalence point(s). For a dibasic compound like this compound, two inflection points would be expected, allowing for the determination of both pKa values.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined.

Generalized Protocol:

  • Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the desired aqueous medium (e.g., purified water, buffer of a specific pH).

  • Equilibration: The vials are sealed and agitated in a constant temperature shaker or water bath (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

  • pH Measurement: The pH of the saturated solution is measured, as it is a critical parameter for the solubility of ionizable compounds.

Mechanism of Action: Blockade of Voltage-Gated Sodium Channels

This compound, like other local anesthetics, exerts its effect by blocking nerve impulse conduction. This is achieved through the inhibition of voltage-gated sodium channels in the neuronal membrane. The following diagram illustrates the logical workflow of this mechanism.

Butacaine_Mechanism_of_Action cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space (Axoplasm) Butacaine_Ionized_Ext This compound (Cationic Form) BH+ Butacaine_Unionized_Ext This compound (Un-ionized Form) B Butacaine_Ionized_Ext->Butacaine_Unionized_Ext Equilibrium Membrane_Crossing Passive Diffusion Butacaine_Unionized_Ext->Membrane_Crossing Butacaine_Unionized_Int This compound (Un-ionized Form) B Membrane_Crossing->Butacaine_Unionized_Int Butacaine_Ionized_Int This compound (Cationic Form) BH+ Butacaine_Unionized_Int->Butacaine_Ionized_Int Re-equilibration Sodium_Channel Voltage-Gated Sodium Channel Butacaine_Ionized_Int->Sodium_Channel Binds to channel interior Block Channel Blockade Sodium_Channel->Block No_Influx No Na+ Influx Block->No_Influx No_AP No Action Potential Propagation No_Influx->No_AP

Caption: Mechanism of this compound action on voltage-gated sodium channels.

The process begins with the equilibrium of this compound between its ionized (cationic) and un-ionized forms in the extracellular space. The un-ionized, more lipophilic form passively diffuses across the neuronal membrane into the axoplasm. Inside the neuron, a new equilibrium is established, leading to the formation of the cationic species. It is this charged form of this compound that binds to a specific receptor site within the pore of the voltage-gated sodium channel. This binding blocks the influx of sodium ions, thereby preventing depolarization and the propagation of action potentials, which results in the anesthetic effect.

An In-Depth Technical Guide to the Hydrolysis Kinetics and Stability of Butacaine's Ester Linkage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Butacaine and its Ester Linkage Stability

This compound is a local anesthetic of the ester type, chemically identified as 3-(dibutylamino)propyl 4-aminobenzoate.[1][2] Structurally, it is characterized by an aromatic acid (p-aminobenzoic acid) joined by an ester linkage to a substituted amino alcohol.[1][3] This ester linkage is the critical point of metabolic and chemical vulnerability. The stability of this bond is a key determinant of this compound's shelf-life, efficacy, and degradation profile. Understanding the kinetics of its hydrolysis is paramount for formulation development, predicting its stability under various physiological and storage conditions, and ensuring the safety and effectiveness of its pharmaceutical preparations.

Like other ester-type local anesthetics, this compound is susceptible to hydrolysis, a chemical process that breaks the ester bond.[3] This degradation can be catalyzed by acids, bases, or enzymes (such as pseudocholinesterase in plasma). The hydrolysis of this compound yields its constituent molecules: 4-aminobenzoic acid and 3-(dibutylamino)-1-propanol. This guide provides a comprehensive overview of the factors influencing the stability of this compound's ester linkage and the kinetic principles governing its hydrolytic degradation.

The Chemistry of Ester Hydrolysis

The hydrolysis of this compound's ester linkage can proceed through several mechanisms, primarily acid-catalyzed and base-catalyzed pathways.

Acid-Catalyzed Hydrolysis

In acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is followed by the transfer of a proton and the elimination of the alcohol portion, resulting in the formation of a carboxylic acid and an alcohol.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to form the carboxylic acid and an alkoxide. The alkoxide subsequently deprotonates the carboxylic acid, leading to a carboxylate salt and the alcohol. This process is generally irreversible and follows second-order kinetics.

Factors Influencing the Stability of this compound

The rate of hydrolysis of this compound is significantly influenced by several factors, including pH, temperature, and the presence of other chemical agents.

  • pH: The pH of the solution is a critical factor. The rate of hydrolysis is typically dependent on the pH of the aqueous solution. For many ester-type local anesthetics, the pH of maximum stability is often found in the acidic range. Both strongly acidic and alkaline conditions can accelerate the degradation process.

  • Temperature: An increase in temperature generally accelerates the rate of chemical reactions, including hydrolysis. The relationship between temperature and the reaction rate constant can be described by the Arrhenius equation. Therefore, storing this compound formulations at controlled, lower temperatures is crucial for maintaining their stability.

  • Oxidizing Agents: The presence of oxidizing agents can also lead to the degradation of this compound. For instance, a kinetic study on the oxidation of this compound sulfate by sodium N-chlorobenzenesulfonamide (Chloramine-B) in an acidic medium demonstrated first-order kinetics with respect to the oxidant.

  • Excipients in Solid Dosage Forms: In solid formulations, the hygroscopicity of excipients can provide moisture that facilitates degradation reactions, affecting the stability of the drug.

Hydrolysis Kinetics of this compound

While specific quantitative kinetic data for the hydrolysis of this compound is not extensively available in the public literature, the principles of its degradation can be inferred from studies on similar ester-type local anesthetics like benzocaine and cocaine. The hydrolysis reaction is expected to follow pseudo-first-order kinetics under conditions where the concentration of water and the pH are constant.

Quantitative Data Summary

The following table summarizes the key kinetic parameters that would be determined in a comprehensive stability study of this compound. The values presented are hypothetical and for illustrative purposes, based on typical values for similar ester-type anesthetics.

ParameterConditionHypothetical ValueSignificance
k_obs (Observed Rate Constant) pH 2.0, 25°C1.5 x 10⁻⁷ s⁻¹Represents the rate of degradation under highly acidic conditions.
k_obs (Observed Rate Constant) pH 7.4 (Physiological), 37°C8.0 x 10⁻⁶ s⁻¹Indicates the stability of the drug under physiological conditions.
k_obs (Observed Rate Constant) pH 9.0, 25°C3.2 x 10⁻⁵ s⁻¹Shows the rate of degradation under alkaline conditions.
t₉₀ (Shelf-life) pH 4.5 (Optimal Stability), 25°C> 2 yearsThe time it takes for 10% of the drug to degrade at its most stable pH.
Ea (Activation Energy) pH 7.465 kJ/molThe energy barrier for the hydrolysis reaction; used to predict stability at different temperatures.

Visualizing the Hydrolysis Pathway and Experimental Workflow

This compound Hydrolysis Pathway

The following diagram illustrates the chemical transformation of this compound during hydrolysis.

G cluster_reaction This compound This compound (3-(dibutylamino)propyl 4-aminobenzoate) H2O + H₂O Products Hydrolysis Products H2O->Products Catalyst H⁺ or OH⁻ PABA 4-Aminobenzoic Acid Products->PABA AminoAlcohol 3-(Dibutylamino)-1-propanol Products->AminoAlcohol

Caption: Hydrolysis of this compound into its primary degradation products.

Experimental Workflow for Kinetic Studies

This diagram outlines a typical experimental protocol for investigating the hydrolysis kinetics of this compound.

G Experimental Workflow for this compound Hydrolysis Kinetics A 1. Preparation of Buffer Solutions (Varying pH and Temperature) B 2. Introduction of this compound (Initiate Reaction at t=0) A->B C 3. Timed Aliquot Sampling (e.g., t = 0, 1, 2, 4, 8, 24 hrs) B->C D 4. Reaction Quenching (If necessary, e.g., pH neutralization) C->D E 5. Sample Analysis (e.g., HPLC, UV-Vis Spectrophotometry) D->E F 6. Data Processing (Concentration vs. Time) E->F G 7. Kinetic Analysis (Determine Rate Constant, k) F->G

Caption: A typical workflow for studying the hydrolysis kinetics of a drug.

Experimental Protocols for Studying Hydrolysis Kinetics

A detailed methodology is crucial for obtaining reliable kinetic data. The following protocol describes a common approach using High-Performance Liquid Chromatography (HPLC), which is a highly sensitive and specific method for monitoring the concentration of a drug and its degradation products.

HPLC Method for Kinetic Analysis
  • Preparation of Solutions:

    • Prepare a series of buffer solutions at various pH values (e.g., pH 2, 4, 6, 7.4, 9) using appropriate buffer systems (e.g., phosphate, citrate).

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or acetonitrile).

  • Initiation of the Hydrolysis Study:

    • For each pH condition, place the buffer solution in a temperature-controlled water bath set to the desired temperature (e.g., 25°C, 40°C, 60°C).

    • Add a small volume of the this compound stock solution to the pre-heated buffer to achieve the desired initial concentration (e.g., 100 µg/mL). This marks the start of the reaction (t=0).

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours, and then daily or weekly as needed), withdraw an aliquot (e.g., 1 mL) of the reaction mixture.

    • Immediately quench the reaction if necessary. This can be done by diluting the sample in the mobile phase or by adjusting the pH to a level where the reaction rate is negligible.

  • Chromatographic Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method. An example of HPLC conditions could be:

      • Column: C18 reverse-phase column.

      • Mobile Phase: A mixture of acetonitrile and a phosphate buffer, delivered in an isocratic or gradient mode.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector set at the wavelength of maximum absorbance for this compound.

      • Injection Volume: 20 µL.

    • Quantify the concentration of the remaining this compound at each time point by comparing the peak area to a standard calibration curve.

  • Data Analysis:

    • Plot the natural logarithm of the this compound concentration (ln[C]) versus time (t).

    • If the plot is linear, the reaction follows first-order or pseudo-first-order kinetics.

    • The observed rate constant (k_obs) is determined from the negative of the slope of the regression line.

    • The shelf-life (t₉₀), the time required for 10% degradation, can be calculated using the formula: t₉₀ = 0.105 / k_obs.

Conclusion and Future Directions

The ester linkage in this compound is its primary site of chemical instability, with hydrolysis being the main degradation pathway. The rate of this hydrolysis is highly dependent on pH and temperature. While specific kinetic data for this compound is limited, the principles governing its degradation are well-understood from studies of analogous ester-type local anesthetics.

For drug development professionals, a thorough understanding of these principles is essential for designing stable formulations with an optimal shelf-life. Future research should focus on generating specific kinetic data for this compound under a wide range of conditions to build a comprehensive stability profile. This would involve performing detailed kinetic studies as outlined in this guide to precisely determine rate constants, activation energies, and the pH-rate profile. Such data would be invaluable for the development of robust and reliable this compound-containing pharmaceutical products.

References

Butacaine as an Inhibitor of Phospholipase A2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the local anesthetic butacaine's role as an inhibitor of phospholipase A2 (PLA2). While this compound is primarily recognized for its anesthetic properties, its interaction with PLA2 presents a compelling area of study for its potential anti-inflammatory effects. This document synthesizes the current understanding of this compound's mechanism of PLA2 inhibition, its impact on downstream signaling pathways, and detailed experimental protocols for investigating its inhibitory effects. The information is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of PLA2 inhibitors.

Introduction to Phospholipase A2 and this compound

Phospholipases A2 (PLA2s) are a superfamily of enzymes that play a critical role in a variety of cellular processes, including inflammation, signal transduction, and membrane homeostasis.[1] They catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing a free fatty acid and a lysophospholipid.[1] A key fatty acid released by PLA2 action is arachidonic acid, the precursor to a wide range of pro-inflammatory lipid mediators, including prostaglandins and leukotrienes.[2] Consequently, the inhibition of PLA2 is a significant therapeutic target for managing inflammatory conditions.

This compound is a local anesthetic of the para-aminobenzoic acid (PABA) ester class. It functions by blocking voltage-gated sodium channels, thereby preventing the propagation of nerve impulses. Beyond its anesthetic effects, this compound has been identified as an inhibitor of phospholipase A2, suggesting a potential secondary mechanism for modulating inflammation and pain.[3]

Mechanism of this compound's Inhibitory Action on PLA2

The inhibitory effect of this compound on PLA2, particularly pancreatic sPLA2, is primarily attributed to its interaction with the phospholipid substrate rather than direct competitive binding to the enzyme's active site.[3] Local anesthetics, including this compound, are proposed to exert their inhibitory action through surface effects on the phospholipid monolayers that form the substrate for PLA2.

This mechanism involves the partitioning of the amphipathic this compound molecule into the lipid bilayer. This incorporation alters the physical properties of the membrane, such as its fluidity and surface charge, which can hinder the binding and catalytic activity of PLA2. The more surface-active anesthetics, a category that includes this compound, are thought to inhibit PLA2 by these surface effects. In contrast, less surface-active anesthetics may inhibit by interacting with the enzyme in the subphase, preventing its penetration to the lipid interface.

Quantitative Data on PLA2 Inhibition

While specific IC50 values for this compound's inhibition of various PLA2 isoforms are not extensively reported in the literature, comparative studies provide insight into its relative potency. The inhibitory efficacy of several local anesthetics on pancreatic phospholipase A2 has been ranked based on their subphase concentrations.

Local AnestheticRelative Inhibitory Potency on Pancreatic PLA2
Dibucaine> Tetracaine > This compound > Lidocaine = Procaine
Table 1: Comparative Inhibitory Potency of Local Anesthetics on Pancreatic Phospholipase A2. The data indicates the relative order of inhibition based on the subphase concentration of the anesthetic.

Impact on Downstream Signaling: The Arachidonic Acid Cascade

The inhibition of PLA2 by this compound has significant implications for downstream inflammatory signaling pathways, primarily the arachidonic acid cascade. By reducing the activity of PLA2, this compound can decrease the liberation of arachidonic acid from membrane phospholipids. This reduction in substrate availability directly impacts the synthesis of two major classes of inflammatory mediators: prostaglandins and leukotrienes.

  • Prostaglandin Synthesis: Arachidonic acid is converted into prostaglandins by the action of cyclooxygenase (COX) enzymes (COX-1 and COX-2). Prostaglandins are potent mediators of inflammation, pain, and fever.

  • Leukotriene Synthesis: The lipoxygenase (LOX) pathway metabolizes arachidonic acid into leukotrienes, which are involved in various inflammatory responses, including leukocyte chemotaxis and bronchoconstriction.

By inhibiting the initial step of this cascade, this compound has the potential to broadly attenuate the production of these pro-inflammatory eicosanoids.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids PLA2 PLA2 Phospholipids->PLA2 Substrate Arachidonic_Acid Arachidonic_Acid PLA2->Arachidonic_Acid Hydrolysis This compound This compound This compound->PLA2 Inhibits COX COX Arachidonic_Acid->COX LOX LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Figure 1. Simplified signaling pathway of this compound's inhibition of PLA2 and its effect on the arachidonic acid cascade.

Experimental Protocols

The following are generalized protocols for assessing the inhibitory activity of this compound on phospholipase A2. These protocols are based on commonly used assays and should be optimized for specific experimental conditions.

In Vitro PLA2 Inhibition Assay (Colorimetric)

This assay measures the enzymatic activity of PLA2 by detecting the release of a chromogenic product.

Materials:

  • Purified PLA2 (e.g., from bee venom or porcine pancreas)

  • Phospholipid substrate (e.g., lecithin)

  • Reaction Buffer (e.g., 100 mM NaCl, 10 mM CaCl2, pH 7.5-8.0)

  • This compound stock solution (dissolved in an appropriate solvent)

  • Colorimetric indicator (e.g., phenol red)

  • Microplate reader

Procedure:

  • Prepare the substrate solution by suspending the phospholipid in the reaction buffer.

  • Add the colorimetric indicator to the substrate solution.

  • Adjust the pH of the substrate solution to the desired value.

  • In a 96-well plate, add varying concentrations of this compound to the wells. Include a vehicle control (no this compound) and a positive control (a known PLA2 inhibitor).

  • Add the PLA2 enzyme solution to each well, except for the negative control wells (which should contain only buffer and substrate).

  • Initiate the reaction by adding the substrate solution to all wells.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

  • Measure the absorbance at a specific wavelength (e.g., 558 nm for phenol red) at regular time intervals.

  • Calculate the rate of reaction for each concentration of this compound and determine the percentage of inhibition relative to the vehicle control.

Cell-Based Arachidonic Acid Release Assay

This assay measures the ability of this compound to inhibit PLA2 activity within a cellular context.

Materials:

  • Cell line known to express PLA2 (e.g., macrophages, neutrophils)

  • Cell culture medium

  • [³H]-Arachidonic acid

  • This compound stock solution

  • Cell-stimulating agent (e.g., calcium ionophore A23187, lipopolysaccharide)

  • Scintillation counter and scintillation fluid

Procedure:

  • Culture the cells to the desired confluency in appropriate culture plates.

  • Label the cells by incubating them with [³H]-arachidonic acid in the culture medium for several hours (e.g., 18-24 hours). This incorporates the radiolabel into the cell membranes.

  • Wash the cells with fresh medium to remove unincorporated [³H]-arachidonic acid.

  • Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 30-60 minutes).

  • Stimulate the cells with a PLA2-activating agent to induce the release of arachidonic acid.

  • After the stimulation period, collect the cell culture supernatant.

  • Measure the radioactivity in the supernatant using a scintillation counter.

  • Calculate the percentage of [³H]-arachidonic acid released for each condition and determine the inhibitory effect of this compound.

G cluster_protocol Experimental Workflow: In Vitro PLA2 Inhibition Assay A Prepare Substrate and Reagents B Add this compound and PLA2 to Microplate A->B C Initiate Reaction with Substrate B->C D Incubate at Optimal Temperature C->D E Measure Absorbance Over Time D->E F Calculate Inhibition E->F

Figure 2. A generalized workflow for an in vitro PLA2 inhibition assay to evaluate the effect of this compound.

Conclusion

This compound demonstrates inhibitory activity against phospholipase A2, primarily through an indirect mechanism involving interaction with the phospholipid substrate. This inhibition has the potential to attenuate inflammatory responses by limiting the production of arachidonic acid-derived mediators. While the precise quantitative inhibitory concentrations of this compound on different PLA2 isoforms require further investigation, the existing evidence provides a strong rationale for continued research into its anti-inflammatory properties. The experimental protocols outlined in this guide offer a framework for researchers to further explore the therapeutic potential of this compound and other PLA2 inhibitors.

References

An In-Depth Technical Guide to the Early Research and Initial Applications of Butacaine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butacaine, a para-aminobenzoic acid ester, emerged in the early 20th century as a notable local anesthetic, finding its primary applications in surface anesthesia for dental and ophthalmological procedures. Its development marked a progression in the quest for safer and more effective alternatives to cocaine. This technical guide delves into the foundational research of this compound, detailing its synthesis, mechanism of action, pharmacological properties, and early clinical use. Quantitative data from initial studies are presented, alongside detailed experimental protocols and visualizations of its synthetic pathway and proposed mechanism of action, to provide a comprehensive resource for researchers in pharmacology and drug development.

Introduction

This compound was first introduced in the 1920s as a synthetic local anesthetic.[1] As a derivative of para-aminobenzoic acid, it belongs to the ester class of local anesthetics.[2] Early research highlighted its efficacy as a surface anesthetic, with a more rapid onset and prolonged action compared to cocaine.[2] This made it a valuable tool in specialized medical fields before it was eventually withdrawn from the U.S. market in 1990.[2] This guide aims to consolidate the early scientific and clinical data on this compound to serve as a technical resource.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the reaction of allyl alcohol and dibutylamine to form an intermediate, which is then esterified and reduced.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be carried out as follows, based on early twentieth-century chemical literature[1]:

  • Formation of 3-Dibutylamino-1-propanol: Allyl alcohol (1) is reacted with dibutylamine (2) in the presence of metallic sodium. This reaction proceeds via a conjugate addition mechanism to yield 3-dibutylamino-1-propanol (3).

  • Esterification: The resulting amino alcohol (3) is then reacted with p-nitrobenzoyl chloride (4). This step forms the ester intermediate (5).

  • Reduction of the Nitro Group: The final step is the reduction of the nitro group on the benzene ring of the ester intermediate (5) to an amino group. A Béchamp reduction is a suitable method for this transformation, yielding this compound (6).

Visualization of the Synthesis Pathway

Butacaine_Synthesis cluster_0 Step 1: Formation of 3-Dibutylamino-1-propanol cluster_1 Step 2: Esterification cluster_2 Step 3: Reduction A1 Allyl Alcohol (1) D1 3-Dibutylamino-1-propanol (3) A1->D1 + B1 Dibutylamine (2) B1->D1 C1 Metallic Sodium C1->D1 catalyst A2 3-Dibutylamino-1-propanol (3) C2 Ester Intermediate (5) A2->C2 + B2 p-Nitrobenzoyl Chloride (4) B2->C2 A3 Ester Intermediate (5) C3 This compound (6) A3->C3 B3 Béchamp Reduction B3->C3 reagent

Caption: Synthesis pathway of this compound.

Pharmacological Profile

Mechanism of Action

This compound, like other local anesthetics of its class, functions as a reversible nerve conduction blocker. Its primary mechanism of action is the blockade of voltage-gated sodium channels in nerve fibers.

  • Penetration of the Nerve Sheath: The uncharged, lipid-soluble form of this compound penetrates the nerve sheath and membrane.

  • Ionization within the Axoplasm: Once inside the axoplasm, the molecule equilibrates into its charged, cationic form.

  • Sodium Channel Blockade: The cationic form of this compound binds to a receptor site within the pore of the voltage-gated sodium channel. This binding stabilizes the channel in its inactivated state, preventing the influx of sodium ions that is necessary for the depolarization and propagation of an action potential.

This blockade of nerve impulse transmission results in a loss of sensation in the area supplied by the affected nerve.

Visualization of the Mechanism of Action

Butacaine_MoA cluster_membrane Nerve Cell Membrane NaChannel Voltage-Gated Sodium Channel Block Blockade of Na+ Influx NaChannel->Block Butacaine_ext This compound (Uncharged) Butacaine_int This compound (Cationic) Butacaine_ext->Butacaine_int Penetrates Membrane & Ionizes Butacaine_int->NaChannel Binds to Internal Receptor NoAP Inhibition of Action Potential Block->NoAP

Caption: Mechanism of action of this compound.

Quantitative Pharmacological Data

Toxicity Data

The following table summarizes the median lethal dose (LD50) of this compound in various animal models and routes of administration.

Animal ModelRoute of AdministrationLD50 (mg/kg)
DogSubcutaneous55
CatSubcutaneous30
CatIntravenous15
RabbitSubcutaneous50
RabbitIntravenous12
RatSubcutaneous150
RatIntravenous7.5
MouseSubcutaneous50
MouseIntravenous12
Guinea PigSubcutaneous45

Early Clinical Applications

This compound was primarily utilized as a surface anesthetic in dentistry and ophthalmology.

Dental Anesthesia

In dental practice, this compound was valued for its ability to produce rapid and prolonged surface anesthesia of the mucous membranes. It was often used topically to numb the gums before injections or for minor procedures. While specific concentrations varied, it was typically applied as a solution.

Ophthalmic Anesthesia

In ophthalmology, this compound was used as a topical anesthetic for the cornea and conjunctiva. This allowed for painless measurement of intraocular pressure, removal of foreign bodies, and minor surgical procedures on the surface of the eye.

Conclusion

This compound represents an important step in the historical development of local anesthetics. Its early research and clinical applications demonstrated a favorable profile for surface anesthesia compared to its predecessors. While it has been largely superseded by newer agents with improved safety and efficacy profiles, an understanding of its foundational science provides valuable context for the ongoing development of anesthetic drugs. The data and protocols presented in this guide offer a detailed retrospective for researchers and professionals in the field.

References

Methodological & Application

Application Notes and Protocols for Butacaine in Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Topical Anesthesia in Pre-clinical Research

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of butacaine as a topical anesthetic in research models. While this compound is a historically recognized local anesthetic, its use in contemporary research is limited, and these protocols are based on established principles of local anesthesia and comparative data from similar agents.

Introduction

This compound is an ester-type local anesthetic that functions by blocking voltage-gated sodium channels in neuronal membranes, thereby inhibiting the propagation of nerve impulses and producing a temporary loss of sensation.[1] Its primary mechanism of action involves stabilizing the neuronal membrane, which prevents the ionic fluxes required for the initiation and conduction of nerve signals.[2] Although less common in current research compared to agents like lidocaine or bupivacaine, this compound's properties may still offer utility in specific experimental contexts requiring surface anesthesia. These notes provide protocols for its theoretical application in common research models, with a strong recommendation for pilot studies to determine optimal concentrations and durations for specific experimental needs.

Quantitative Data Summary

The following table summarizes the anesthetic properties of various topical anesthetics, including extrapolated data for this compound based on its known characteristics and comparative data from other local anesthetics. Researchers should note that the values for this compound are estimated and require experimental validation.

Table 1: Comparative Anesthetic Properties of Topical Anesthetics in Research Models

Anesthetic AgentAnimal ModelTypical ConcentrationOnset of Action (minutes)Duration of Anesthesia (minutes)
This compound (extrapolated) Rabbit (corneal)1.0 - 2.0%~5-10~20-30
Rat/Mouse (dermal)2.0 - 5.0%~10-15~30-60
LidocaineRabbit (corneal)0.5%~5~7.5[3]
Mouse (dermal infiltration)0.5 - 1.0%1-5[4]60-120[5]
BupivacaineRabbit (corneal)0.5%~5-10~15.5
Mouse (dermal infiltration)0.25 - 0.5%10-15240-480
TetracaineRabbit (corneal)0.5%~5~20
ProparacaineRabbit (corneal)0.5%<1~21

Note: Data for this compound is extrapolated and should be validated experimentally. Data for other agents are derived from cited literature and may vary based on specific experimental conditions.

Experimental Protocols

The following are detailed methodologies for the application of this compound as a topical anesthetic in research models. It is critical to perform a pilot study to determine the optimal concentration and application time for your specific model and procedure to ensure adequate anesthesia and avoid toxicity.

Protocol 1: Corneal Anesthesia in Rabbits

This protocol is designed for non-invasive ophthalmic procedures requiring short-term corneal anesthesia.

Materials:

  • This compound hydrochloride solution (1-2% in sterile saline, filter-sterilized)

  • Sterile single-use eye droppers or micropipette

  • Corneal esthesiometer (e.g., Cochet-Bonnet)

  • Animal restraining device suitable for rabbits

  • Protective ophthalmic ointment

Procedure:

  • Animal Preparation: Gently restrain the rabbit to minimize stress and prevent injury.

  • Baseline Sensitivity Assessment: Before applying the anesthetic, assess the baseline corneal sensitivity by touching the central cornea with the esthesiometer filament and observing the blink reflex.

  • Anesthetic Application: Instill one to two drops (approximately 50-100 µL) of the this compound solution onto the corneal surface of the eye. Avoid direct contact of the dropper with the cornea.

  • Onset Period: Allow 5-10 minutes for the anesthetic to take effect. During this time, the rabbit's eye should be observed for any signs of irritation.

  • Anesthesia Confirmation: Re-assess corneal sensitivity with the esthesiometer. The absence of a blink reflex indicates successful anesthesia.

  • Experimental Procedure: Proceed with the intended experimental procedure.

  • Post-procedural Care: Following the procedure, apply a sterile, bland ophthalmic ointment to the eye to protect the cornea from drying and injury until the blink reflex returns. Monitor the animal until it has fully recovered.

Protocol 2: Dermal Anesthesia in Mice or Rats

This protocol is suitable for minor superficial procedures such as skin biopsies, tail-vein injections, or the placement of small subcutaneous devices.

Materials:

  • This compound cream or gel (2-5% formulation)

  • Clippers for hair removal

  • Gauze swabs

  • Occlusive dressing (e.g., Tegaderm™)

  • Fine-gauge needle (e.g., 27G) for assessing sensory blockade

Procedure:

  • Animal Preparation: Acclimatize the animal to handling. Gently restrain the animal.

  • Site Preparation: Shave the hair from the target area of the skin to ensure direct contact of the topical anesthetic. Clean the area gently with a sterile saline swab and allow it to dry completely.

  • Anesthetic Application: Apply a thick layer of the this compound cream or gel to the prepared skin area.

  • Occlusion: Cover the area with an occlusive dressing to enhance dermal penetration and prevent ingestion of the anesthetic by the animal.

  • Onset Period: Allow 15-20 minutes for the anesthetic to penetrate the skin.

  • Anesthesia Confirmation: Remove the occlusive dressing and wipe away the excess cream. Gently probe the anesthetized area with a sterile needle. The absence of a withdrawal reflex (flinching or vocalization) indicates effective anesthesia.

  • Experimental Procedure: Perform the intended procedure on the anesthetized area.

  • Post-procedural Care: Clean the area with sterile saline after the procedure. Monitor the animal for any signs of skin irritation or adverse reactions and for the return of normal sensation.

Mandatory Visualizations

Signaling Pathway of Local Anesthetics

LocalAnestheticPathway cluster_neuron Neuron Na_channel Voltage-gated Sodium Channel Depolarization Depolarization Na_channel->Depolarization Leads to NoImpulse No Nerve Impulse (Anesthesia) Na_channel->NoImpulse Inhibition leads to NerveImpulse Nerve Impulse (Action Potential) Depolarization->NerveImpulse Propagates Na_ion Na+ Influx Na_ion->Na_channel Enters cell This compound This compound Block Blockade This compound->Block Block->Na_channel

Caption: Mechanism of action of this compound on a neuron.

Experimental Workflow for Topical Anesthesia Assessment

ExperimentalWorkflow start Start prep Animal & Site Preparation start->prep baseline Baseline Sensitivity Test prep->baseline application Apply Topical This compound baseline->application onset Wait for Onset (e.g., 15-20 min) application->onset assessment Assess Anesthetic Efficacy onset->assessment decision Anesthesia Adequate? assessment->decision decision->application No, re-apply or wait longer procedure Perform Experimental Procedure decision->procedure Yes monitoring Post-Procedure Monitoring procedure->monitoring end End monitoring->end

Caption: Workflow for evaluating topical anesthesia.

References

Butacaine in Cardiac Electrophysiology: An Overview of Limited Data

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals exploring the applications of the local anesthetic Butacaine in cardiac electrophysiology will find a notable scarcity of dedicated research. While the broader class of local anesthetics is known for significant effects on cardiac ion channels and action potentials, specific data for this compound in this context is largely unavailable in public scientific literature. This document summarizes the known pharmacological properties of this compound and provides a general context of local anesthetic effects on cardiac electrophysiology, drawing comparisons with the well-studied, yet distinct, local anesthetic Bupivacaine.

General Pharmacology of this compound

This compound is recognized as a reversible nerve conduction blocker.[1] Its primary mechanism of action involves the inhibition of voltage-gated sodium channels, a characteristic shared by local anesthetics.[2] This action on nerve fibers leads to both sensory and motor paralysis.[1] Interestingly, this compound has also been utilized experimentally as an inhibitor of phospholipase A2 and is sometimes employed as a negative control in studies involving other local anesthetics.[1] It is important to note that this compound was withdrawn from the U.S. market in 1990.

Information from drug databases indicates that this compound is a small molecule compound that has been approved for veterinary use. A significant number of potential drug interactions are listed for this compound, with a recurring risk of methemoglobinemia when combined with various other drugs.

This compound and Cardiac Ion Channels: A Knowledge Gap

Due to this lack of specific data, it is not possible to provide detailed application notes or experimental protocols for the use of this compound in cardiac electrophysiology studies. The quantitative effects on cardiac action potential duration, ion channel kinetics, and arrhythmogenic potential remain uncharacterized in the available scientific literature.

General Cardiac Electrophysiological Effects of Local Anesthetics (Contextual Information)

To provide a framework for understanding the potential, yet unverified, cardiac effects of this compound, it is useful to consider the known cardiac electrophysiological properties of other local anesthetics. Bupivacaine, a widely studied local anesthetic, demonstrates significant and complex interactions with cardiac ion channels. It is crucial to emphasize that the following information pertains to Bupivacaine and should not be directly extrapolated to this compound.

Local anesthetics, as a class, can influence cardiac electrophysiology by:

  • Blocking Sodium Channels: This is the primary mechanism for their anesthetic effect and also a key factor in their cardiac effects. In the heart, this can lead to a decrease in the maximum upstroke velocity (Vmax) of the action potential, slowing conduction.

  • Interacting with Potassium Channels: Some local anesthetics can block various cardiac potassium channels, which can prolong the action potential duration and potentially lead to arrhythmias.

  • Affecting Calcium Channels: Blockade of L-type calcium channels can lead to a negative inotropic effect (reduced contractility) and may also influence the action potential plateau.

Experimental Protocols: General Methodologies in Cardiac Electrophysiology

While specific protocols for this compound are unavailable, researchers investigating the cardiac electrophysiological effects of any compound would typically employ the following methodologies:

  • Patch-Clamp Electrophysiology: This technique is the gold standard for studying the effects of a compound on specific ion channels.

    • Cell Preparation: Cardiomyocytes are isolated from animal models (e.g., rats, rabbits, guinea pigs) or human subjects. Alternatively, cell lines heterologously expressing specific cardiac ion channels (e.g., HEK293 cells) can be used.

    • Recording Configurations: Whole-cell, inside-out, or outside-out patch-clamp configurations are used to measure ionic currents through specific channels in response to voltage protocols.

    • Data Analysis: Parameters such as current-voltage (I-V) relationships, channel activation and inactivation kinetics, and dose-response curves (to determine IC50 values) are analyzed.

  • Action Potential Recordings:

    • Microelectrode Impalement: Sharp microelectrodes are used to record action potentials from isolated cardiac tissues, such as Purkinje fibers or ventricular muscle strips.

    • Parameters Measured: Key parameters include resting membrane potential, action potential amplitude, Vmax, and action potential duration at different levels of repolarization (e.g., APD50, APD90).

  • In Vivo Electrophysiology Studies:

    • Animal Models: Anesthetized animals are instrumented to record electrocardiograms (ECG) and intracardiac electrograms.

    • Programmed Electrical Stimulation: Protocols are used to assess effects on cardiac conduction, refractoriness, and susceptibility to arrhythmias.

Visualizing the General Mechanism of Local Anesthetics

Since specific signaling pathways for this compound's cardiac effects are not documented, the following diagram illustrates the general mechanism of action for local anesthetics on voltage-gated sodium channels in nerve cells.

References

Application Notes and Protocols for Butacaine-Induced Nerve Block in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butacaine is an ester-type local anesthetic that functions as a reversible nerve conduction blocker.[1][2] Historically used for surface anesthesia, particularly in dental and ophthalmological applications, its primary mechanism of action involves the blockade of voltage-gated sodium channels, which prevents the propagation of nerve impulses.[2] This action leads to a temporary sensory and motor paralysis in the innervated area.[1] Despite its history, this compound is now less common in clinical and research settings, having been removed from the U.S. market in 1990, and is sometimes utilized as a negative control in studies of other local anesthetics.

Due to the limited availability of recent research and specific protocols for this compound-induced nerve blocks in animal models, this document will provide a general overview of this compound's properties and mechanism of action. Detailed experimental protocols and quantitative data for nerve blocks in animal models will be presented using bupivacaine, a widely studied long-acting local anesthetic, as a representative example. These protocols can be adapted for the study of this compound, with the caveat that dose-response relationships and duration of action will need to be determined empirically.

This compound: Properties and Mechanism of Action

This compound, chemically known as 3-(dibutylamino)propyl 4-aminobenzoate, is a synthetic organic compound. Like other local anesthetics, it possesses both a lipophilic aromatic group and a hydrophilic amine group, connected by an ester linkage. This amphiphilic nature allows it to penetrate nerve cell membranes.

The primary target of this compound and other local anesthetics is the voltage-gated sodium channel in the nerve cell membrane. By binding to a specific site within the channel, these drugs stabilize the channel in an inactivated state, preventing the influx of sodium ions that is necessary for the generation and propagation of an action potential. This blockade of nerve impulse transmission results in the anesthetic effect.

Signaling Pathway of Local Anesthetics

LocalAnesthetic_Pathway cluster_membrane Nerve Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Na_channel_open Voltage-gated Na+ Channel (Open) Na_channel_inactive Voltage-gated Na+ Channel (Inactive) Na_channel_open->Na_channel_inactive Depolarization Nerve_impulse Nerve Impulse Propagation Blocked Na_channel_inactive->Na_channel_open Repolarization Na_channel_inactive->Nerve_impulse Prevents Depolarization This compound This compound This compound->Na_channel_inactive Binds to inactivated state Na_ion_out Na+ Na_ion_in Na+ Na_ion_out->Na_ion_in Na+ Influx

Caption: Mechanism of local anesthetic action on voltage-gated sodium channels.

Experimental Protocols for Nerve Block in Animal Models (Utilizing Bupivacaine as a Representative Agent)

The following protocols are detailed for bupivacaine and can serve as a starting point for designing studies with this compound. It is crucial to conduct preliminary dose-finding studies to establish the effective and safe dosage range for this compound in the specific animal model and nerve block being investigated.

Sciatic Nerve Block in Rats

The sciatic nerve block is a common model for evaluating the efficacy of local anesthetics.

Materials:

  • Bupivacaine hydrochloride (0.25% or 0.5% solution)

  • Sterile saline (0.9%) for dilution

  • Insulin syringes with 27-30 gauge needles

  • Animal clippers

  • Antiseptic solution (e.g., 70% ethanol, povidone-iodine)

  • Anesthetic machine with isoflurane (for brief animal handling)

  • Heating pad to maintain body temperature

  • Personal protective equipment (gloves, lab coat)

Procedure:

  • Animal Preparation: Anesthetize the rat using isoflurane (2-3% for induction, 1-2% for maintenance). Shave the fur over the lateral aspect of the thigh, from the hip to the knee. Cleanse the skin with an antiseptic solution.

  • Injection Site Identification: Palpate the greater trochanter of the femur and the ischial tuberosity. The injection site is located slightly posterior to the midpoint between these two landmarks.

  • Injection: Insert the needle perpendicular to the skin at the identified site until it contacts the femur. Withdraw the needle slightly and redirect it posteriorly to slide off the bone. Aspirate to ensure the needle is not in a blood vessel. Slowly inject the bupivacaine solution (typically 0.1-0.3 mL for a 250-350g rat).

  • Assessment of Blockade:

    • Motor Block: Assess motor function by observing for foot drop and evaluating the toe-spreading reflex. A complete motor block is characterized by the inability to spread the toes of the affected paw.

    • Sensory Block: Assess sensory blockade using the pinprick test or the hot plate test. The withdrawal reflex to a noxious stimulus should be absent in the anesthetized area.

  • Monitoring: Monitor the animal for the onset, duration, and regression of the nerve block. Also, observe for any signs of systemic toxicity (e.g., seizures, respiratory depression).

Experimental Workflow for Nerve Block Studies

Experimental_Workflow A Animal Acclimation (e.g., 7 days) B Baseline Behavioral Testing (Motor and Sensory) A->B C Anesthesia and Surgical Site Preparation B->C D Nerve Block Administration (this compound or Control) C->D E Post-Injection Monitoring (Onset and Duration of Block) D->E F Behavioral Assessments (Motor and Sensory Function) E->F Repeated Measures G Data Collection and Analysis F->G H Endpoint (e.g., Tissue Collection for Histology) G->H

Caption: A generalized experimental workflow for in vivo nerve block studies.

Quantitative Data for Bupivacaine Nerve Blocks in Animal Models

The following tables summarize quantitative data from studies using bupivacaine in various animal models. This data is provided as a reference for designing experiments with this compound.

Table 1: Bupivacaine Dosage and Duration of Action in Rodents

Animal ModelNerve BlockBupivacaine ConcentrationVolumeOnset of ActionDuration of Action (Motor)Duration of Action (Sensory)Reference
RatSciatic0.25%0.1 mL~5-10 min4-6 hours6-8 hours
RatInfraorbital0.25%N/AN/AN/A~1.5-2 hours
MouseN/A0.25% (diluted from 0.5%)Max Dose: 8 mg/kg~10 min4-8 hours4-8 hours

N/A: Not available in the cited source.

Table 2: Bupivacaine Dosage and Duration of Action in Larger Animal Models

Animal ModelNerve BlockBupivacaine ConcentrationVolume/DoseOnset of ActionDuration of Action (Motor)Duration of Action (Sensory)Reference
DogFemoral & Sciatic0.5%0.15 mL/kgN/A11-12 hours10-15 hours
CatFemoral & Sciatic0.5%0.1 mL/kgN/AN/AN/A
Pig (infant)Palatal0.5%0.5 mL< 15 minN/A1-3 hours
CalfCornual5% (long-acting formulation)5 mL per site< 5 minN/A18.8 ± 8.9 hours

N/A: Not available in the cited source.

Table 3: Toxic Doses of Bupivacaine in Animal Models

Animal ModelRoute of AdministrationConvulsive Dose (mg/kg)Cardiovascular Collapse Dose (mg/kg)Reference
DogIntravenous5.0> 5.0
CatIntravenous InfusionN/A (time-dependent)N/A (time-dependent)

N/A: Not available in the cited source. Toxicity is highly dependent on the rate of administration.

Conclusion

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Butacaine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the qualitative and quantitative analysis of Butacaine in pharmaceutical formulations and biological matrices.

Introduction:

This compound is a local anesthetic of the ester type. Accurate and reliable analytical methods are crucial for its quantification in various samples for quality control, pharmacokinetic studies, and forensic analysis. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for the determination of this compound. This application note details a robust HPLC method for the analysis of this compound, including sample preparation, chromatographic conditions, and method validation parameters.

Chromatographic Conditions:

A reversed-phase HPLC method is employed for the separation and quantification of this compound. The chromatographic parameters are summarized in the table below.

ParameterSpecification
Column Reversed-phase C18, 5 µm, 250 x 4.6 mm ID[1]
Mobile Phase Water/acetonitrile/phosphoric acid/triethylamine (87.75:12:0.1:0.15, v/v/v/v), pH 3[1]
Flow Rate 1.0 mL/min
Detection UV Spectrophotometry at 254 nm
Injection Volume 20 µL
Column Temperature Ambient

Data Presentation:

The following table summarizes the quantitative data obtained using the described HPLC method.

AnalyteRetention Time (min)
This compound7.7[1]

Experimental Protocols

1. Preparation of Standard Solutions:

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

2. Sample Preparation:

A. Pharmaceutical Formulations (e.g., Creams, Ointments):

  • Accurately weigh a portion of the formulation equivalent to 10 mg of this compound.

  • Transfer the weighed sample to a 50 mL centrifuge tube.

  • Add 20 mL of a suitable organic solvent (e.g., methanol or acetonitrile) and vortex for 5 minutes to dissolve the this compound.

  • Centrifuge the sample at 4000 rpm for 10 minutes to separate any undissolved excipients.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for injection.

B. Biological Fluids (e.g., Human Blood Plasma, Urine):

  • To 1 mL of the biological fluid in a centrifuge tube, add a suitable internal standard.

  • Alkalinize the sample by adding a small volume of a basic solution (e.g., 1 M sodium hydroxide) to a pH greater than 9.

  • Add 5 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.[1]

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for injection.

3. Chromatographic Analysis:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 20 µL of each standard solution and sample into the HPLC system.

  • Record the chromatograms and integrate the peak areas.

  • Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Experimental Workflow

Butacaine_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_processing Data Processing & Results Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Inject Standards Sample_Prep Sample Preparation Sample_Prep->HPLC_System Inject Samples Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Generate Chromatograms Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Peak_Integration->Calibration_Curve Standard Areas Quantification Quantification Peak_Integration->Quantification Sample Areas Calibration_Curve->Quantification Calibration Function

Caption: Workflow for this compound analysis by HPLC.

References

Application Notes and Protocols: Butacaine as a Negative Control in Local Anesthetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing butacaine as a negative control in studies investigating the efficacy and mechanisms of local anesthetics. By understanding the pharmacological profile of this compound in comparison to clinically used local anesthetics, researchers can strengthen the validity and interpretation of their experimental findings.

Introduction

Local anesthetics exert their effects primarily by blocking voltage-gated sodium channels (VGSCs) in neuronal membranes, thereby preventing the propagation of action potentials and nociceptive signals. When evaluating the efficacy and mechanism of novel local anesthetic compounds, the inclusion of appropriate controls is paramount. This compound, a structurally related but significantly less potent local anesthetic, serves as an excellent negative control. Its use allows for the differentiation of specific anesthetic effects from non-specific or vehicle-related responses.

Rationale for Using this compound as a Negative Control

This compound is considered a "weaker anesthetic" compared to standard local anesthetics like lidocaine and bupivacaine. While it shares the general chemical structure of an ester-type local anesthetic, its potency for blocking nerve conduction is considerably lower. This characteristic makes it an ideal tool to establish a baseline response in various experimental models, ensuring that the observed effects of test compounds are genuinely due to potent local anesthetic activity.

Key Signaling Pathways in Local Anesthesia

The primary mechanism of action for local anesthetics is the blockade of voltage-gated sodium channels. However, some local anesthetics can also modulate other signaling pathways, which may contribute to their overall pharmacological profile, including potential side effects. One such pathway involves the inhibition of phospholipase A2 (PLA2), an enzyme involved in inflammatory processes.

LocalAnestheticPathway cluster_membrane Neuronal Membrane cluster_inflammation Inflammatory Signaling ActionPotential Action Potential Propagation VGSC Voltage-Gated Sodium Channel (VGSC) ActionPotential->VGSC Depolarization Na_ion Na+ VGSC->Na_ion Opens Na_ion->ActionPotential Influx LocalAnesthetic Local Anesthetic (e.g., Lidocaine) LocalAnesthetic->VGSC Blocks PLA2 Phospholipase A2 (PLA2) LocalAnesthetic->PLA2 Inhibits This compound This compound (Negative Control) This compound->VGSC Weak/No Block This compound->PLA2 Inhibits ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Hydrolyzes Membrane Phospholipids Prostaglandins Prostaglandins ArachidonicAcid->Prostaglandins Metabolized by COX

Figure 1: Signaling pathways affected by local anesthetics.

Data Presentation: Comparative Pharmacology

To effectively use this compound as a negative control, it is essential to understand its pharmacological properties in relation to established local anesthetics. The following tables summarize key quantitative data.

Table 1: In Vitro Potency on Voltage-Gated Sodium Channels
CompoundTargetIC50 (µM)Reference
Bupivacaine NaV1.5 (cardiac)4.51[1]
TTXr Na+ channels32[2]
TTXs Na+ channels13[2]
Lidocaine TTXr Na+ channels210[2]
TTXs Na+ channels42[2]
This compound Na+ channelsNot available-
Note: A specific IC50 for this compound on voltage-gated sodium channels is not readily available in the literature, which is consistent with its characterization as a weak anesthetic and its primary use as a negative control.
Table 2: In Vitro Inhibition of Phospholipase A2
CompoundRelative Inhibitory PotencyReference
Dibucaine ++++
Tetracaine +++
This compound ++
Lidocaine +
Procaine +
Note: The inhibitory effect of these compounds on phospholipase A2 is concentration-dependent.

Experimental Protocols

The following are detailed protocols where this compound can be employed as a negative control.

In Vivo Sciatic Nerve Block in a Rat Model

This protocol is adapted from studies evaluating local anesthetic efficacy in vivo. This compound is used in place of a saline control to account for any minor, non-specific effects of the compound itself.

Objective: To assess the degree of motor and sensory blockade of a test local anesthetic compared to this compound.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Test local anesthetic solution (e.g., 0.5% Bupivacaine)

  • This compound solution (e.g., 0.5% or equimolar to the test anesthetic)

  • Nerve stimulator

  • 25-gauge needle

  • Apparatus for assessing motor function (e.g., grip strength meter)

  • Apparatus for assessing sensory function (e.g., radiant heat source for withdrawal latency)

Procedure:

  • Anesthetize the rat using a suitable anesthetic (e.g., isoflurane).

  • Place the rat in a lateral position.

  • Identify the sciatic notch.

  • Insert the nerve stimulator-attached needle and advance it until a motor response (e.g., paw twitch) is elicited at a low current (e.g., 0.2 mA).

  • Inject 0.2 mL of the test anesthetic or this compound solution.

  • At predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes post-injection), assess motor and sensory function.

    • Motor Block: Measure hindlimb grip strength. A decrease in grip strength indicates a motor blockade.

    • Sensory Block: Measure the latency of hind paw withdrawal from a radiant heat source. An increase in withdrawal latency indicates a sensory blockade.

  • The group receiving this compound should exhibit minimal to no significant motor or sensory blockade compared to the group receiving the active local anesthetic.

SciaticNerveBlockWorkflow Start Start Anesthetize Anesthetize Rat Start->Anesthetize LocateNerve Locate Sciatic Nerve (Nerve Stimulator) Anesthetize->LocateNerve Inject Inject Test Compound or this compound Control LocateNerve->Inject AssessFunction Assess Motor & Sensory Function (Multiple Time Points) Inject->AssessFunction Analyze Analyze and Compare Data AssessFunction->Analyze End End Analyze->End

Figure 2: Workflow for the in vivo sciatic nerve block experiment.
In Vitro Whole-Cell Patch-Clamp Electrophysiology

This protocol is for assessing the direct effects of a test compound on voltage-gated sodium channels in cultured cells, using this compound to control for non-specific effects on the recording preparation.

Objective: To quantify the inhibition of voltage-gated sodium currents by a test local anesthetic in comparison to this compound.

Materials:

  • Cell line expressing voltage-gated sodium channels (e.g., HEK293 cells transfected with a specific NaV subtype)

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External and internal recording solutions

  • Test local anesthetic stock solution

  • This compound stock solution

Procedure:

  • Prepare cells for patch-clamp recording.

  • Establish a whole-cell patch-clamp configuration.

  • Record baseline sodium currents by applying a voltage-clamp protocol (e.g., holding potential of -100 mV, with depolarizing steps to 0 mV).

  • Perfuse the cell with the external solution containing the test local anesthetic at various concentrations.

  • Record the sodium currents at each concentration to determine the dose-dependent inhibition.

  • Wash out the test compound.

  • Perfuse the same cell with the external solution containing this compound at concentrations equimolar to the effective concentrations of the test compound.

  • Record the sodium currents in the presence of this compound.

  • This compound is expected to produce little to no inhibition of the sodium current compared to the active test compound.

PatchClampWorkflow Start Start PrepareCells Prepare Cultured Cells Start->PrepareCells EstablishPatch Establish Whole-Cell Patch-Clamp PrepareCells->EstablishPatch RecordBaseline Record Baseline Sodium Currents EstablishPatch->RecordBaseline ApplyTestCompound Apply Test Compound (Varying Concentrations) RecordBaseline->ApplyTestCompound RecordTest Record Sodium Currents ApplyTestCompound->RecordTest Washout Washout RecordTest->Washout Applythis compound Apply this compound Control Washout->Applythis compound RecordControl Record Sodium Currents Applythis compound->RecordControl Analyze Analyze and Compare Current Inhibition RecordControl->Analyze End End Analyze->End

Figure 3: Workflow for in vitro patch-clamp electrophysiology.
In Vitro Phospholipase A2 (PLA2) Inhibition Assay

This titrimetric assay measures the activity of PLA2 by quantifying the release of fatty acids from a lecithin substrate. This compound can be used to establish a baseline of weak inhibition.

Objective: To determine the inhibitory effect of a test compound on PLA2 activity relative to this compound.

Materials:

  • Purified phospholipase A2 enzyme

  • Lecithin (phosphatidylcholine) substrate emulsion

  • Reaction buffer (e.g., Tris-HCl with CaCl2)

  • pH meter and titrator

  • Standardized NaOH solution

  • Test compound and this compound stock solutions

Procedure:

  • Prepare the lecithin substrate emulsion in the reaction buffer.

  • In a reaction vessel maintained at 37°C, add the lecithin emulsion.

  • Add the test compound or this compound at the desired concentration. A vehicle control should also be included.

  • Adjust the pH of the mixture to 8.0.

  • Initiate the reaction by adding the PLA2 enzyme solution.

  • Maintain the pH at 8.0 by titrating with the standardized NaOH solution. The rate of NaOH addition is proportional to the rate of fatty acid release and thus PLA2 activity.

  • Record the volume of NaOH used over a specific time period (e.g., 10 minutes).

  • Calculate the percent inhibition of PLA2 activity for the test compound and this compound relative to the vehicle control.

Conclusion

The judicious use of this compound as a negative control is a valuable strategy in local anesthetic research. By providing a clear baseline of minimal activity, it allows for the robust and unambiguous assessment of the potency and specific mechanisms of novel local anesthetic agents. The protocols and data presented here offer a framework for incorporating this compound into experimental designs to enhance the quality and reliability of research in this field.

References

Application Notes and Protocols for Investigating Nerve Impulse Transmission with Butacaine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butacaine is a local anesthetic agent that reversibly blocks nerve impulse transmission, leading to a temporary loss of sensation. Like other local anesthetics, its primary mechanism of action is the inhibition of voltage-gated sodium channels (NaV channels), which are essential for the initiation and propagation of action potentials in neurons.[1][2] By blocking these channels, this compound prevents the influx of sodium ions that is necessary for membrane depolarization, thereby halting the transmission of nerve signals.[1] Understanding the precise interaction of this compound with these channels is crucial for its development and application in clinical settings.

These application notes provide a comprehensive overview of the methodologies used to investigate the effects of this compound on nerve impulse transmission, complete with detailed experimental protocols and comparative data from the well-studied local anesthetic, Bupivacaine.

Mechanism of Action: The Modulated Receptor Hypothesis

The action of local anesthetics like this compound is well-described by the Modulated Receptor Hypothesis . This model posits that the affinity of the local anesthetic for its binding site on the sodium channel is dependent on the conformational state of the channel.[3][4] Sodium channels cycle through three main states:

  • Resting State: Closed at negative resting membrane potentials, but available to open upon depolarization.

  • Open State: Briefly open upon membrane depolarization, allowing Na+ influx.

  • Inactivated State: Closed and not available to open, which occurs shortly after opening and contributes to the refractory period of the neuron.

Local anesthetics exhibit a higher affinity for the open and inactivated states of the sodium channel compared to the resting state. This "use-dependent" or "phasic" block means that the inhibitory effect of this compound is more pronounced in rapidly firing neurons, such as those transmitting pain signals.

Data Presentation: Comparative Efficacy of Local Anesthetics

While specific quantitative data for this compound is limited in the current literature, the following tables provide data for the widely studied local anesthetic Bupivacaine. This information serves as a valuable reference for designing experiments and interpreting results when investigating this compound.

Table 1: Inhibitory Concentrations (IC50) of Bupivacaine on Voltage-Gated Ion Channels

Ion Channel SubtypeBupivacaine IC50 (µM)Tissue/Cell TypeReference
NaV1.5 (cardiac)4.51Xenopus oocytes
NaV Channels (tonic block)178 ± 8ND7/23 neuroblastoma cells
Voltage-gated K+ channels (IKn)57 - 121Rat Dorsal Root Ganglion (DRG) neurons
BKCa Channels324 (at +80 mV)Human umbilical artery smooth muscle cells
ATP-dependent K+ channels (KATP)29Rat cardiomyocytes

Table 2: Effects of Bupivacaine on Action Potential Parameters

ParameterEffect of BupivacaineSystemReference
Action Potential AmplitudeDecreasedRabbit Purkinje fiber-ventricular muscle
Maximum Rate of Depolarization (Vmax)DecreasedRabbit Purkinje fiber-ventricular muscle
Diastolic Resting PotentialDecreasedRabbit Purkinje fiber-ventricular muscle
ConductionDelayed/Blocked at high concentrationsRabbit Purkinje fiber-ventricular muscle
Compound Action Potential (CAP) AreaDecreased linearly with increasing concentrationIsolated frog sciatic nerve

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental approach to studying this compound, the following diagrams are provided.

Signaling Pathway of this compound Action cluster_membrane Neuronal Membrane cluster_events Events Resting Na+ Channel (Resting State) Open Na+ Channel (Open State) Resting->Open Inactivated Na+ Channel (Inactivated State) Open->Inactivated AP Action Potential Propagation Open->AP NoAP Inhibition of Action Potential Open->NoAP Blocked by This compound Inactivated->Resting Repolarization Inactivated->NoAP Stabilized by This compound Depolarization Membrane Depolarization Depolarization->Resting Activates This compound This compound This compound->Open High Affinity Binding This compound->Inactivated Highest Affinity Binding

Caption: Mechanism of this compound's inhibitory action on nerve impulse transmission.

Experimental Workflow for this compound Investigation cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo Validation A Whole-Cell Patch Clamp (Cultured Neurons or Heterologous Expression Systems) B Determine IC50 for Tonic Block (Resting State Inhibition) A->B C Assess Use-Dependent (Phasic) Block (Inhibition of Open/Inactivated States) A->C D Analyze Effects on Action Potential Parameters (Current Clamp) A->D E Isolated Nerve Preparation (e.g., Sciatic Nerve) B->E C->E D->E F Record Compound Action Potentials (CAPs) E->F G Determine Concentration-Dependent Reduction of CAP Amplitude and Conduction Velocity F->G End End G->End Start Start Start->A

Caption: A typical workflow for characterizing the effects of this compound.

Experimental Protocols

The following are detailed protocols for key experiments used to investigate the effects of this compound on nerve impulse transmission.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in individual cells.

Objective: To characterize the effects of this compound on voltage-gated sodium channels in cultured neurons or cells heterologously expressing specific NaV channel subtypes.

Materials:

  • Cell Culture: Neuronal cell line (e.g., ND7/23) or HEK293 cells transfected with the NaV channel of interest.

  • External (Bath) Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).

  • This compound Stock Solution: Prepare a high-concentration stock (e.g., 100 mM) in a suitable solvent (e.g., DMSO or water) and dilute to final concentrations in the external solution.

  • Patch-Clamp Rig: Inverted microscope, micromanipulator, amplifier, digitizer, and data acquisition software.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Place a coverslip with cells in the recording chamber and perfuse with the external solution.

    • Using the micromanipulator, approach a cell with the patch pipette while applying positive pressure.

    • Form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.

    • Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.

  • Voltage-Clamp Recordings:

    • Tonic Block (Resting State):

      • Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure most channels are in the resting state.

      • Apply brief depolarizing pulses (e.g., to 0 mV for 20 ms) at a low frequency (e.g., 0.1 Hz) to elicit sodium currents.

      • After establishing a stable baseline, perfuse with increasing concentrations of this compound and record the reduction in peak current amplitude.

    • Use-Dependent (Phasic) Block (Open/Inactivated States):

      • Hold the cell at a resting potential (e.g., -100 mV).

      • Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms) at a higher frequency (e.g., 10 Hz).

      • Measure the progressive decrease in peak current amplitude during the pulse train in the absence and presence of this compound.

  • Current-Clamp Recordings:

    • Switch to current-clamp mode to measure the cell's membrane potential.

    • Inject depolarizing current steps to elicit action potentials.

    • Record changes in action potential threshold, amplitude, and firing frequency after applying this compound.

Protocol 2: Isolated Sciatic Nerve Preparation (Compound Action Potential Recording)

This ex vivo method assesses the effect of this compound on nerve bundles, providing insights into its anesthetic effect on a whole nerve.

Objective: To measure the effect of this compound on the compound action potential (CAP) of an isolated sciatic nerve.

Materials:

  • Animal Model: Frog (Rana pipiens) or rodent (mouse or rat).

  • Ringer's Solution (for frog) (in mM): 111 NaCl, 2.5 KCl, 1.8 CaCl2, 1 NaHCO3.

  • Artificial Cerebrospinal Fluid (aCSF) (for rodent) (in mM): 124 NaCl, 2.5 KCl, 2 CaCl2, 2 MgSO4, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose. Continuously bubble with 95% O2/5% CO2.

  • This compound Solutions: Prepare a range of concentrations in the appropriate physiological saline.

  • Dissection Tools: Scissors, forceps.

  • Recording Chamber: A multi-well chamber with stimulating and recording electrodes.

  • Stimulator and Recording System: Biphasic stimulator, differential amplifier, and data acquisition system.

Procedure:

  • Nerve Dissection:

    • Euthanize the animal according to approved ethical protocols.

    • Carefully dissect the sciatic nerve and place it in a petri dish containing chilled, oxygenated physiological saline.

    • Gently remove any excess connective tissue.

  • Nerve Mounting:

    • Transfer the nerve to the recording chamber.

    • Position the nerve across the stimulating and recording electrodes. The stimulating electrodes should be at the proximal end and the recording electrodes at the distal end.

  • Recording:

    • Deliver supramaximal electrical stimuli to elicit a maximal CAP.

    • Record baseline CAPs in the control physiological saline.

    • Perfuse the nerve with increasing concentrations of this compound, allowing for an equilibration period at each concentration.

    • Record the changes in the CAP amplitude and latency.

  • Data Analysis:

    • Measure the peak amplitude of the CAP at each this compound concentration.

    • Calculate the percentage inhibition of the CAP amplitude relative to the baseline.

    • Determine the concentration-response relationship and, if possible, calculate an EC50 value.

    • Measure the conduction velocity by dividing the distance between the stimulating and recording electrodes by the latency of the CAP.

Conclusion

The investigation of this compound's effects on nerve impulse transmission relies on established electrophysiological techniques. While specific quantitative data for this compound remains to be fully elucidated, the protocols and comparative data presented here provide a robust framework for its characterization. By employing whole-cell patch-clamp and isolated nerve preparation studies, researchers can thoroughly evaluate the potency, mechanism of action, and potential clinical utility of this compound as a local anesthetic.

References

Butacaine as a Tool for Studying Voltage-Gated Ion Channels: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature extensively details the effects of local anesthetics like bupivacaine and lidocaine on voltage-gated ion channels. However, specific research on butacaine in this context is limited. The following application notes and protocols are based on the general mechanisms of action for local anesthetics and should be adapted and validated for this compound-specific research.

Application Notes

This compound is a local anesthetic that, like other drugs in its class, is presumed to primarily exert its effects by modulating the function of voltage-gated ion channels, particularly sodium channels. This action makes it a potential tool for researchers in neuroscience, pharmacology, and drug development to probe the structure and function of these critical membrane proteins. By reversibly blocking nerve conduction, this compound can be employed to study the physiological roles of specific ion channels in cellular excitability and signaling.

Primary Target: Voltage-Gated Sodium Channels

The principal mechanism of action for local anesthetics is the blockade of voltage-gated sodium channels (NaV). These channels are essential for the initiation and propagation of action potentials in excitable cells such as neurons. This compound is thought to bind to a site within the pore of the NaV channel, physically obstructing the influx of sodium ions and thereby preventing membrane depolarization.

Local anesthetics typically exhibit a state-dependent blockade, with higher affinity for the open and inactivated states of the channel compared to the resting state. This property, known as use-dependent block, means that the inhibitory effect of the drug is more pronounced in rapidly firing neurons. Researchers can leverage this characteristic to selectively target overactive neural pathways.

Potential Off-Target Effects: Potassium and Calcium Channels

While NaV channels are the primary target, many local anesthetics also affect other voltage-gated ion channels, including potassium (KV) and calcium (CaV) channels, though often at higher concentrations. The blockade of KV channels can alter the repolarization phase of the action potential, while effects on CaV channels can influence neurotransmitter release and other calcium-dependent processes. When using this compound as a research tool, it is crucial to consider these potential off-target effects and to characterize its selectivity profile.

Quantitative Data on Local Anesthetic Effects

The following tables summarize quantitative data for the well-studied local anesthetic bupivacaine, which can serve as a preliminary reference for designing experiments with this compound. Note: These values are for bupivacaine and may not be representative of this compound's potency.

Table 1: Inhibitory Concentrations (IC50) of Bupivacaine on Voltage-Gated Sodium Channels

Channel SubtypeCell TypeIC50 (µM)Reference
NaV1.5Xenopus oocytes4.51[1]
Endogenous Na+ ChannelsND7/23 neuroblastoma cells178 ± 8[2]
Tonic BlockPeripheral nerve fibers27[3]

Table 2: Inhibitory Concentrations (IC50) of Bupivacaine on Voltage-Gated Potassium Channels

Channel SubtypeCell TypeIC50 (µM)Reference
BKCaHuman umbilical artery smooth muscle cells324 (at +80 mV)[4][5]
IKn (Type 1 cells)Rat dorsal root ganglion neurons121
IKn (Type 2 cells)Rat dorsal root ganglion neurons57
Steady-state K+ currentPeripheral nerve fibers92
TASKXenopus oocytes41

Table 3: Effects of Bupivacaine on Voltage-Gated Calcium Channels

EffectCell TypeConcentrationReference
50% depression of VmaxGuinea pig ventricular muscle~10 µM
Complete block of slow action potentialsGuinea pig ventricular muscle~100 µM

Experimental Protocols

The following are generalized protocols for studying the effects of a local anesthetic like this compound on voltage-gated ion channels using the whole-cell patch-clamp technique.

Protocol 1: Characterization of Tonic Block of Voltage-Gated Sodium Channels

Objective: To determine the concentration-dependent tonic block of NaV channels by this compound.

Materials:

  • Cell line expressing the NaV channel of interest (e.g., HEK293 cells)

  • This compound stock solution (e.g., 100 mM in DMSO)

  • External (extracellular) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal (pipette) solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH)

  • Patch-clamp rig (amplifier, micromanipulator, microscope, perfusion system)

Procedure:

  • Culture cells to an appropriate density for patch-clamp experiments.

  • Prepare a series of dilutions of this compound in the external solution to the desired final concentrations.

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Set the holding potential to a hyperpolarized level (e.g., -100 mV) to ensure most channels are in the resting state.

  • Apply a depolarizing voltage step (e.g., to 0 mV for 20 ms) to elicit a sodium current.

  • Record the peak inward current in the absence of the drug (control).

  • Perfuse the cell with the first concentration of this compound and wait for the effect to stabilize (typically 2-5 minutes).

  • Record the peak inward current in the presence of this compound.

  • Repeat steps 7 and 8 for each concentration of this compound.

  • Perform a washout by perfusing with the drug-free external solution to check for reversibility.

  • Analyze the data by normalizing the peak current at each concentration to the control current and plot the concentration-response curve to determine the IC50 value.

Protocol 2: Evaluation of Use-Dependent Block of Voltage-Gated Sodium Channels

Objective: To determine if this compound exhibits use-dependent block of NaV channels.

Materials: Same as Protocol 1.

Procedure:

  • Establish a whole-cell patch-clamp configuration.

  • Set the holding potential to a level where a significant fraction of channels are available for opening (e.g., -80 mV).

  • Apply a train of short depolarizing pulses (e.g., to 0 mV for 5 ms) at a specific frequency (e.g., 1 Hz, 5 Hz, 10 Hz).

  • Record the peak inward current for each pulse in the train in the absence of the drug (control).

  • Perfuse the cell with a concentration of this compound near its IC50 for tonic block.

  • Repeat the pulse train stimulation at the same frequencies.

  • Record the peak inward current for each pulse in the presence of this compound.

  • Analyze the data by normalizing the peak current of each pulse to the peak current of the first pulse in the train for both control and drug conditions. A progressive decrease in the normalized current during the pulse train in the presence of this compound indicates use-dependent block.

Visualizations

Butacaine_Mechanism_of_Action cluster_membrane Cell Membrane cluster_channel Voltage-Gated Sodium Channel Extracellular Extracellular Intracellular Intracellular Resting Resting State Open Open State Resting->Open Depolarization Open->Resting Repolarization Inactivated Inactivated State Open->Inactivated Sustained Depolarization Inactivated->Resting Repolarization This compound This compound This compound->Resting Low Affinity Block This compound->Open High Affinity Block This compound->Inactivated Highest Affinity Block Patch_Clamp_Workflow Start Prepare Cell Culture Setup Establish Whole-Cell Patch-Clamp Configuration Start->Setup Baseline Record Baseline Ion Channel Activity (Control) Setup->Baseline Drug_Application Perfuse with This compound Solution Baseline->Drug_Application Record_Effect Record Ion Channel Activity with this compound Drug_Application->Record_Effect Washout Perfuse with Drug-Free Solution (Washout) Record_Effect->Washout Record_Recovery Record Ion Channel Activity after Washout Washout->Record_Recovery Analysis Data Analysis (e.g., IC50, Use-Dependence) Record_Recovery->Analysis End End Experiment Analysis->End

References

Application Notes and Protocols for the Dosing and Administration of Butacaine in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Butacaine

This compound is a local anesthetic belonging to the ester class of compounds.[1] Like other local anesthetics, it functions by blocking nerve conduction, thereby providing temporary, localized pain relief.[1][2] Its chemical structure contributes to its lipophilicity, which allows it to penetrate biological membranes.[1] Pharmacologically, its effects are reported to be similar to procaine but with a longer duration of action.[1] this compound is a white crystalline powder with limited solubility in water. Systemic toxicity can manifest as central nervous system (CNS) excitation (restlessness, yawning, numbness of the tongue) followed by depression.

Quantitative Data: Bupivacaine as a Reference

Due to the lack of specific quantitative data for this compound in mice, the following tables summarize dosing and toxicity information for Bupivacaine, a widely used long-acting amide local anesthetic. This data can serve as a starting point for designing initial dose-finding studies for this compound.

Table 1: Recommended Dosing of Bupivacaine in Mice

ParameterValueRoute of AdministrationNotesSource
Maximum Recommended Dose Up to 8 mg/kgSubcutaneous (SC), IntraincisionalDo not exceed this total dose. For multiple incision sites, the total dose should be divided among them.
Typical Concentration for Injection 0.25% (2.5 mg/mL)Subcutaneous (SC), IntraincisionalCommercial 0.5% solutions are often diluted 1:1 with sterile 0.9% saline to achieve this concentration for accurate dosing in small animals.
Onset of Action 10-15 minutesSubcutaneous (SC)Slower onset compared to lidocaine.
Duration of Action 4-8 hoursSubcutaneous (SC)Provides extended analgesia.

Table 2: Toxicological Data for Bupivacaine in Mice

ParameterValueRoute of AdministrationNotesSource
Median Convulsant Dose (CD50) 57.7 mg/kgIntraperitoneal (IP)Dose at which 50% of mice exhibit convulsions.
Median Lethal Dose (LD50) 58.7 mg/kgIntraperitoneal (IP)Dose at which 50% of mice are expected to die. The narrow gap between CD50 and LD50 highlights the potential for severe toxicity.
Mortality in Convulsing Animals 90%Intraperitoneal (IP)A CD50 dose proved fatal in 90% of mice that experienced bupivacaine-induced seizures.

Experimental Protocols

The following are generalized protocols for the preparation and administration of a local anesthetic for surgical procedures in a mouse model. These should be adapted for this compound following rigorous dose-finding studies.

Protocol 1: Preparation of a Diluted Anesthetic Solution

This protocol describes the dilution of a stock local anesthetic solution to a concentration suitable for accurate dosing in mice.

Materials:

  • Stock local anesthetic solution (e.g., this compound powder or concentrated solution)

  • Sterile 0.9% saline

  • Sterile, amber, multi-dose vials

  • Sterile syringes (1 mL, 3 mL)

  • Sterile needles (e.g., 25-27 G)

  • Micron filter (0.2 µm) if starting from powder

Procedure:

  • Reconstitution (if using powder): If starting with this compound powder, calculate the required amount of sterile saline to achieve a desired stock concentration (e.g., 10 mg/mL). Aseptically add the saline to the powder and vortex until fully dissolved. Filter sterilize the solution using a 0.2 µm syringe filter into a sterile, amber vial.

  • Calculate Dilution: Determine the final concentration needed for injection (e.g., 2.5 mg/mL, based on Bupivacaine recommendations). Calculate the volume of the stock solution and sterile saline required. For example, to make 2 mL of a 2.5 mg/mL solution from a 10 mg/mL stock:

    • Volume of stock = (Final Concentration x Final Volume) / Stock Concentration = (2.5 mg/mL * 2 mL) / 10 mg/mL = 0.5 mL.

    • Volume of saline = Final Volume - Volume of stock = 2 mL - 0.5 mL = 1.5 mL.

  • Perform Dilution: Aseptically withdraw the calculated volume of stock solution and transfer it to a sterile, amber, multi-dose vial.

  • Add Saline: Aseptically add the calculated volume of sterile 0.9% saline to the vial.

  • Mix and Label: Gently mix the solution. Label the vial clearly with the drug name, final concentration, date of preparation, and initials of the preparer. Diluted solutions should typically be discarded within 30 days.

  • Storage: Store the diluted solution according to the manufacturer's recommendations, typically protected from light at 4°C.

Protocol 2: Subcutaneous Administration for Local Anesthesia (Line Block)

This protocol details the procedure for administering a local anesthetic as a line block prior to a surgical incision.

Materials:

  • Prepared and labeled local anesthetic solution

  • Sterile syringe (e.g., 0.3-1 mL) with a 27-30 G needle

  • Animal scale

  • Surgical preparation supplies (clippers, antiseptic solution)

  • Personal Protective Equipment (PPE)

Procedure:

  • Animal Preparation: Weigh the mouse to ensure accurate dose calculation. Anesthetize the mouse using an approved general anesthesia protocol. Apply a sterile ophthalmic ointment to the eyes to prevent drying.

  • Dose Calculation: Calculate the maximum total dose based on the animal's body weight (e.g., using the 8 mg/kg Bupivacaine maximum as a conservative starting point for dose-finding). Convert this dose into a volume using the concentration of your prepared solution.

    • Example for a 25g mouse at 7 mg/kg with a 2.5 mg/mL solution:

      • Volume (mL) = (7 mg/kg * 0.025 kg) / 2.5 mg/mL = 0.07 mL.

  • Surgical Site Preparation: Shave and aseptically prepare the skin over the planned incision site.

  • Syringe Preparation: Aseptically draw up the calculated volume of the local anesthetic solution into a sterile syringe.

  • Administration (Line Block):

    • Gently tent the skin along the planned incision line.

    • Insert the needle fully into the subcutaneous space just below the planned incision site.

    • Gently pull back on the syringe plunger to check for blood (aspirate). If blood appears, the needle is in a vessel; withdraw the needle and re-insert at a different location.

    • Once confident you are in the subcutaneous space, begin to slowly inject the solution while simultaneously withdrawing the needle. This distributes the anesthetic in a "line" under the incision site. A small "bleb" or bubble should form under the skin.

    • If the incision site is longer than the needle, re-insert the needle further along the planned incision line and repeat the process with the remaining volume, being careful not to exceed the total calculated dose.

  • Post-Administration: Allow sufficient time for the anesthetic to take effect (e.g., 10-15 minutes for Bupivacaine) before making the surgical incision.

  • Monitoring: Throughout the procedure and recovery, monitor the animal for any signs of systemic toxicity (e.g., changes in respiration, muscle twitching, convulsions).

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Local_Anesthetic_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Axoplasm) LA_base This compound (Base Form) Na_channel Na_channel LA_base->Na_channel:p2 Diffusion LA_H This compound (Cationic Form) Block Blockade of Na+ Influx LA_H->Block Causes LA_H->Na_channel:p2 Binds to Channel NoAP No Action Potential Propagation Block->NoAP Leads to Na_channel:p2->LA_H Equilibration (pKa)

Experimental_Workflow AnimalPrep AnimalPrep Anesthesia Anesthesia AnimalPrep->Anesthesia Procedure Procedure Monitor Monitor Procedure->Monitor

References

Troubleshooting & Optimization

Technical Support Center: Butacaine Stability and Degradation Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Butacaine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues and degradation product analysis of this compound. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

This compound is an ester-type local anesthetic, and its chemical structure contains an ester linkage that is susceptible to hydrolysis.[1][2] This is the most common degradation pathway, leading to a loss of potency. Like many pharmaceutical compounds, this compound may also be sensitive to oxidation, light (photodegradation), and high temperatures.[3][4]

Q2: What are the expected degradation products of this compound?

The primary degradation of this compound is expected to occur via hydrolysis of the ester bond. This reaction would yield 4-aminobenzoic acid (PABA) and 3-(dibutylamino)propan-1-ol. While specific studies on this compound are limited, this is analogous to the degradation of other ester-type local anesthetics like benzocaine, which also forms PABA upon hydrolysis.[5] Under oxidative stress, other degradation products could potentially form.

Q3: How can I assess the stability of my this compound sample?

To assess the stability of this compound, a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), should be developed and validated. This method must be able to separate the intact this compound from its potential degradation products. Forced degradation studies are essential to generate these degradation products and validate the method's specificity.

Q4: What are forced degradation studies and why are they important?

Forced degradation, or stress testing, involves subjecting the drug substance to harsh conditions such as acid, base, oxidation, heat, and light to accelerate its decomposition. These studies are critical for several reasons:

  • Identifying Degradation Pathways: They help in understanding how the molecule degrades.

  • Elucidating Degradant Structures: The generated products can be isolated and their structures determined.

  • Developing Stability-Indicating Methods: They are necessary to prove that the analytical method can detect and quantify the active ingredient without interference from its degradants.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of this compound potency in solution over time. Hydrolysis of the ester linkage. This is accelerated by non-neutral pH and elevated temperatures.- Maintain the solution pH close to neutral if possible. - Store solutions at refrigerated temperatures (2-8 °C). - Prepare solutions fresh before use whenever feasible.
Appearance of unknown peaks in chromatograms during analysis. Formation of degradation products. This could be due to hydrolysis, oxidation, or photodecomposition.- Perform a forced degradation study to systematically generate and identify potential degradation products. - Use a mass spectrometer (LC-MS) to obtain mass information about the unknown peaks to aid in their identification.
Inconsistent analytical results for this compound. Non-validated analytical method. The method may not be stability-indicating, or it may lack robustness.- Develop and validate a stability-indicating HPLC/UPLC method according to ICH guidelines. - Ensure the method can separate this compound from all potential degradation products generated during forced degradation studies.
Discoloration of this compound powder or solution. Oxidation or photodecomposition. Exposure to oxygen or light can lead to the formation of colored impurities.- Store this compound raw material and solutions protected from light in well-sealed containers. - Consider using amber vials for solutions. - If oxidation is suspected, purge solutions with an inert gas like nitrogen.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for subjecting this compound to various stressors to induce degradation. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M to 1.0 M hydrochloric acid (HCl).

    • Keep the mixture at room temperature or heat to 50-60°C if no degradation is observed at room temperature.

    • Analyze samples at different time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the sample with an equivalent amount of base (e.g., 0.1 M NaOH) before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M to 1.0 M sodium hydroxide (NaOH).

    • Follow the same temperature and time point procedure as for acid hydrolysis.

    • Neutralize the sample with an equivalent amount of acid (e.g., 0.1 M HCl) before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and a 3-30% hydrogen peroxide (H₂O₂) solution.

    • Keep the mixture at room temperature in the dark.

    • Analyze samples at various time intervals.

  • Thermal Degradation:

    • Expose solid this compound powder to dry heat in an oven at a temperature such as 80°C or 105°C.

    • Also, subject the stock solution to the same temperature.

    • Analyze samples at different time points.

  • Photolytic Degradation:

    • Expose the solid drug and the stock solution to a photostability chamber with a light exposure of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.

Parameter Recommendation
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection Wavelength Determined by measuring the UV absorbance spectrum of this compound. A common starting point for similar compounds is around 220-290 nm.
Column Temperature Ambient or controlled at a specific temperature (e.g., 30°C) to ensure reproducibility.
Injection Volume 10-20 µL

Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the samples from the forced degradation study to ensure that the degradation product peaks are well-resolved from the this compound peak.

Visualizations

Butacaine_Degradation_Pathway This compound This compound (3-(Dibutylamino)propyl 4-aminobenzoate) Hydrolysis Hydrolysis (Acid or Base Catalyzed) This compound->Hydrolysis PABA 4-aminobenzoic acid (PABA) Hydrolysis->PABA Alcohol 3-(Dibutylamino)propan-1-ol Hydrolysis->Alcohol

Caption: Predicted primary degradation pathway of this compound via hydrolysis.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Analysis by Stability-Indicating Method (e.g., HPLC, LC-MS) Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation (H₂O₂) Oxidation->Analysis Thermal Thermal (Heat) Thermal->Analysis Photo Photolysis (UV/Vis) Photo->Analysis API This compound API / Drug Product API->Acid API->Base API->Oxidation API->Thermal API->Photo Identification Characterization and Identification of Degradation Products Analysis->Identification

References

Technical Support Center: Overcoming Butacaine Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the solubility challenges of butacaine in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

This compound is a local anesthetic of the ester type. Its efficacy is dependent on its ability to be formulated in a solution that can be administered effectively. The free base form of this compound has very low intrinsic aqueous solubility, which can pose significant challenges during the preparation of formulations for research and drug development. Poor solubility can lead to issues with drug delivery, bioavailability, and achieving the desired therapeutic concentration.

Q2: What are the key physicochemical properties of this compound that influence its solubility?

Understanding the physicochemical properties of this compound is crucial for developing effective solubilization strategies. Key properties include:

  • pKa: The pKa of the tertiary amine group of this compound is approximately 10.55[1]. As a weak base, this compound's solubility is highly pH-dependent. In solutions with a pH below its pKa, this compound will be predominantly in its protonated, more water-soluble cationic form.

  • LogP: The octanol-water partition coefficient (LogP) of this compound is approximately 4.46, indicating its lipophilic (oil-loving) nature and contributing to its low water solubility[1].

  • Form: this compound is often used as its sulfate salt (this compound sulfate) to improve its aqueous solubility compared to the free base[2].

Troubleshooting Guide

Issue: I am observing precipitation when trying to dissolve this compound in my aqueous buffer.

  • Possible Cause 1: pH of the buffer is too high.

    • Explanation: this compound is a weak base and is significantly less soluble at higher pH values where it exists predominantly in its neutral, less soluble form. In alkaline environments, the free base may precipitate out of solution as an oily substance[2].

    • Solution: Lower the pH of your buffer. This compound's solubility will increase in more acidic conditions. For many applications, a pH between 4 and 6 is a good starting point.

  • Possible Cause 2: The concentration of this compound exceeds its solubility limit in the chosen buffer.

    • Explanation: Every compound has a maximum solubility in a given solvent system at a specific temperature.

    • Solution:

      • Review the solubility data to ensure you are working within the known limits (see Data Presentation section).

      • If a higher concentration is required, consider using one of the solubility enhancement techniques detailed in the Experimental Protocols section, such as the use of co-solvents or cyclodextrins.

  • Possible Cause 3: Temperature of the solution is too low.

    • Explanation: The solubility of this compound sulfate in water is temperature-dependent, with solubility increasing significantly with heat[2].

    • Solution: Gently warm the solution while stirring to aid dissolution. For this compound sulfate, heating can dramatically increase the amount that can be dissolved. However, be mindful of the thermal stability of this compound and other components in your formulation.

Data Presentation

The following tables summarize the available quantitative data on the solubility of this compound and its sulfate salt.

Table 1: Physicochemical and Solubility Data for this compound

ParameterValueSource
Molecular Weight306.44 g/mol -
pKa (Strongest Basic)10.55
LogP4.46
Calculated Water Solubility (Free Base)0.0424 mg/mL

Table 2: Solubility of this compound Sulfate in Various Solvents

SolventSolubilityNotesSource
Water (Cold)Slowly dissolves in <1 mL-
Water (Heated)Approx. 1 g/mLDissolution is rapid
MethanolSlightly soluble-
DMSOSoluble-
Warm EthanolHighly soluble-
Warm AcetoneHighly soluble-
ChloroformLimited solubility-
EtherPractically insoluble-

Experimental Protocols

Here are detailed methodologies for enhancing the aqueous solubility of this compound.

Protocol 1: pH Adjustment

This method leverages the weak base nature of this compound to increase its solubility by lowering the pH of the aqueous buffer.

Materials:

  • This compound sulfate powder

  • Aqueous buffer of choice (e.g., citrate buffer, acetate buffer) with a pH below 7

  • 0.1 M Hydrochloric Acid (HCl) or 0.1 M Sodium Hydroxide (NaOH) for pH adjustment

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Start with a volume of your chosen aqueous buffer that is less than the final desired volume.

  • While stirring, slowly add the weighed this compound sulfate powder.

  • Monitor the pH of the solution using a calibrated pH meter.

  • If the this compound sulfate does not fully dissolve, slowly add 0.1 M HCl dropwise to decrease the pH. This compound's solubility will increase as the pH is lowered.

  • Continue to add acid until all the this compound sulfate is dissolved. Be cautious not to lower the pH beyond the desired range for your experiment.

  • Once the this compound is fully dissolved, adjust the final volume with the aqueous buffer.

  • Verify the final pH of the solution.

Protocol 2: Use of Co-solvents

This protocol describes the use of a mixture of solvents to increase the solubility of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline solution (0.9% NaCl)

Procedure for a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline Formulation:

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • To prepare a 1 mL working solution, take 100 µL of the this compound DMSO stock solution.

  • Add 400 µL of PEG300 to the DMSO stock solution and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of saline to bring the final volume to 1 mL and mix thoroughly. This protocol can yield a clear solution with a this compound concentration of at least 2.08 mg/mL.

Protocol 3: Cyclodextrin Complexation

This method involves the use of cyclodextrins to form inclusion complexes with this compound, thereby increasing its apparent water solubility.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 20% (w/v) Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline

  • Vortex mixer

Procedure for a 10% DMSO, 90% (20% SBE-β-CD in Saline) Formulation:

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • To prepare a 1 mL working solution, take 100 µL of the this compound DMSO stock solution.

  • Add 900 µL of the 20% SBE-β-CD in saline solution.

  • Vortex the mixture thoroughly until the this compound is fully dissolved and the solution is clear. This protocol can yield a clear solution with a this compound concentration of at least 2.08 mg/mL.

Mandatory Visualizations

Butacaine_Solubility_pH cluster_pH_Scale pH of Aqueous Buffer cluster_Butacaine_Form Predominant Form of this compound (pKa ~ 10.55) cluster_Solubility Resulting Aqueous Solubility Low_pH Low pH (Acidic) e.g., pH < 7 Protonated Protonated (Cationic) This compound-H+ Low_pH->Protonated Favors High_pH High pH (Neutral/Alkaline) e.g., pH > 7 Neutral Neutral (Free Base) This compound High_pH->Neutral Favors High_Solubility Higher Solubility Protonated->High_Solubility Leads to Low_Solubility Lower Solubility Neutral->Low_Solubility Leads to

Caption: Relationship between pH and this compound Solubility.

Co_Solvent_Workflow Start Start: Weigh this compound Powder Stock_Solution Prepare Stock Solution in DMSO Start->Stock_Solution Add_PEG300 Add PEG300 and Mix Stock_Solution->Add_PEG300 Add_Tween80 Add Tween-80 and Mix Add_PEG300->Add_Tween80 Add_Saline Add Saline to Final Volume and Mix Add_Tween80->Add_Saline End End: Clear this compound Solution Add_Saline->End Cyclodextrin_Workflow Start Start: Weigh this compound Powder Stock_Solution Prepare Stock Solution in DMSO Start->Stock_Solution Add_Cyclodextrin Add SBE-β-CD in Saline Solution Stock_Solution->Add_Cyclodextrin Vortex Vortex Thoroughly Add_Cyclodextrin->Vortex End End: Clear this compound- Cyclodextrin Complex Solution Vortex->End

References

Potential drug interactions with Butacaine in experimental settings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential drug interactions of Butacaine in experimental research. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Issue: Unexpected Subject Response or Adverse Events

Possible Cause: Potential drug interaction with this compound.

Troubleshooting Steps:

  • Review Co-administered Agents: Immediately review all substances, compounds, and medications administered to the subject concurrently with this compound.

  • Assess for Methemoglobinemia: Be vigilant for signs of methemoglobinemia, a known risk with some local anesthetics. Symptoms can include cyanosis (bluish discoloration of the skin), headache, dizziness, fatigue, and in severe cases, seizures and coma.

  • Monitor Vital Signs: Continuously monitor cardiovascular and respiratory vital signs. Local anesthetics can cause central nervous system (CNS) and cardiovascular depression.[1][2][3]

  • Consult Drug Interaction Databases: Utilize resources like DrugBank to check for known interactions with this compound or other ester-type local anesthetics.[4][5]

  • Discontinue Suspected Interacting Agent: If a potential interacting agent is identified and it is safe to do so, consider discontinuing its administration to observe for any improvement in the subject's condition.

  • Document Everything: Meticulously document all observations, administered agents, and timelines to aid in identifying the cause of the adverse event.

Frequently Asked Questions (FAQs)

Q1: What are the primary known drug interactions with this compound in an experimental context?

A1: Specific experimental data on this compound drug interactions is limited. However, a significant potential interaction is the increased risk of methemoglobinemia when co-administered with other drugs known to induce this condition.

Q2: Which classes of drugs may increase the risk of methemoglobinemia when used with this compound?

A2: Caution should be exercised when using this compound with drugs such as:

  • Other local anesthetics (e.g., bupivacaine, benzocaine)

  • Nitrates and nitrites

  • Certain antibiotics (e.g., sulfonamides)

  • Antineoplastic agents

  • Anticonvulsants

Q3: How does this compound work and how might this lead to interactions?

A3: this compound is an ester-type local anesthetic that blocks nerve conduction by inhibiting voltage-gated sodium channels. Its metabolism relies on plasma cholinesterases. Therefore, drugs that inhibit these enzymes could potentially increase this compound's plasma concentration and toxicity.

Q4: Are there any known cardiovascular drug interactions with this compound?

A4: While specific studies on this compound are scarce, other local anesthetics like bupivacaine have shown interactions with cardiovascular drugs, leading to increased risks of conduction disorders. Caution is advised when using this compound in subjects receiving anti-arrhythmic drugs or beta-blockers.

Q5: What are the signs of CNS toxicity that might indicate a drug interaction with this compound?

A5: Early signs of CNS toxicity from local anesthetics include restlessness, anxiety, dizziness, numbness of the tongue and perioral region, and tremors. These can progress to seizures and CNS depression. Co-administration of other CNS depressants may potentiate these effects.

Data Presentation

Table 1: Potential Drug Interactions with this compound and Other Ester-Type Local Anesthetics

Interacting Drug ClassPotential EffectClinical/Experimental Manifestation
Other Local AnestheticsAdditive systemic toxicityIncreased risk of methemoglobinemia, CNS and cardiovascular adverse reactions.
SulfonamidesIncreased risk of methemoglobinemiaCyanosis, headache, dizziness, fatigue.
Cholinesterase InhibitorsDecreased metabolism of this compoundIncreased plasma concentration of this compound, leading to higher risk of systemic toxicity.
CNS DepressantsPotentiation of CNS depressionDrowsiness, sedation, respiratory depression.
Anti-arrhythmic AgentsPotential for additive cardiotoxicityConduction disturbances, arrhythmias. (Extrapolated from data on other local anesthetics)

Experimental Protocols

Protocol: In Vivo Assessment of a Potential Drug Interaction with this compound

  • Animal Model: Select an appropriate animal model (e.g., rat, rabbit) based on the experimental objectives.

  • Group Allocation:

    • Group A: Control (vehicle administration)

    • Group B: this compound administration only

    • Group C: Investigational drug administration only

    • Group D: Co-administration of this compound and the investigational drug

  • Dosing and Administration: Administer this compound and the investigational drug via a clinically relevant route. Doses should be determined from prior pharmacokinetic and pharmacodynamic studies.

  • Monitoring:

    • Methemoglobin Levels: Collect blood samples at predetermined time points to measure methemoglobin levels using co-oximetry.

    • Cardiovascular Parameters: Monitor ECG for any changes in heart rate, rhythm, and conduction intervals. Monitor blood pressure.

    • CNS Effects: Observe for any behavioral changes, signs of sedation, or seizure activity.

  • Data Analysis: Statistically compare the data from all groups to determine if the co-administration of the investigational drug significantly alters the effects of this compound.

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound Drug Interactions cluster_setup Experimental Setup cluster_execution Execution cluster_analysis Data Analysis animal_model Select Animal Model group_allocation Allocate Subjects to Groups (Control, this compound, Test Drug, Combination) animal_model->group_allocation dosing Administer Compounds group_allocation->dosing monitoring Monitor Vital Signs & Collect Samples dosing->monitoring data_analysis Analyze Pharmacokinetic & Pharmacodynamic Data monitoring->data_analysis conclusion Determine Interaction Potential data_analysis->conclusion

Caption: Workflow for investigating potential drug interactions with this compound.

signaling_pathway Potential Interaction Leading to Methemoglobinemia This compound This compound Oxidative_Stress Increased Oxidative Stress This compound->Oxidative_Stress Other_Drug Co-administered Drug (e.g., Sulfonamide) Other_Drug->Oxidative_Stress Hemoglobin Hemoglobin (Fe2+) Oxidative_Stress->Hemoglobin Oxidation Methemoglobin Methemoglobin (Fe3+) Hemoglobin->Methemoglobin Cyanosis Cyanosis & Hypoxia Methemoglobin->Cyanosis

Caption: Simplified pathway of drug-induced methemoglobinemia.

References

Enhancing the efficacy and duration of Butacaine anesthesia

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Butacaine is an ester-type local anesthetic that is not as commonly researched as other agents like lidocaine or bupivacaine. As such, specific quantitative data and established protocols for enhancing its efficacy and duration are limited. The following troubleshooting guides and FAQs are based on established principles of local anesthesia and data from other local anesthetics, particularly those of the ester class, which can serve as a valuable reference for your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for this compound?

This compound, like other local anesthetics, functions by blocking nerve impulses.[1][2] It achieves this by reversibly binding to voltage-gated sodium channels within the nerve cell membrane.[1][2] This binding action prevents the influx of sodium ions that is necessary for the depolarization and propagation of an action potential. By inhibiting this process, this compound effectively stops the nerve from transmitting signals, resulting in a loss of sensation in the innervated area.

G cluster_membrane Nerve Cell Membrane cluster_channel Voltage-Gated Sodium Channel Channel_Pore Channel Pore (Closed) Butacaine_int This compound (Ionized) Channel_Pore->Butacaine_int Ionizes Intracellularly No_Impulse Blocked Nerve Impulse Channel_Pore->No_Impulse Prevents Na+ Influx Butacaine_ext This compound (Unionized) Butacaine_ext->Channel_Pore Crosses Membrane Butacaine_int->Channel_Pore Blocks Channel Nerve_Impulse Nerve Impulse

Mechanism of this compound Action
Q2: My this compound solution is not providing the expected duration of anesthesia. What are the potential causes?

Several factors can contribute to a shorter-than-expected duration of anesthesia. These can be broadly categorized as issues related to the formulation, the experimental conditions, or the biological environment.

  • Formulation Issues:

    • Degradation: this compound is an ester-type local anesthetic, which is susceptible to hydrolysis. Ensure your solution is fresh and has been stored correctly, protected from light and at the appropriate temperature.

    • pH of the Solution: The pH of the anesthetic solution can affect the equilibrium between the ionized and unionized forms of the drug. An inappropriate pH can reduce its ability to cross the nerve membrane.

  • Experimental Conditions:

    • Vascularity of the Injection Site: Highly vascularized areas will have increased blood flow, leading to faster absorption of this compound away from the nerve, thus shortening its duration of action.

    • Dosage and Concentration: An insufficient dose or concentration of this compound may not be adequate to produce a sustained block.

  • Biological Factors:

    • Tissue pH: In vivo, the pH of the surrounding tissue can influence the effectiveness of the anesthetic. For instance, inflamed or infected tissues tend to be more acidic, which can reduce the efficacy of local anesthetics.

    • Individual Variation: There can be subject-to-subject variability in response to anesthetics due to differences in metabolism and nerve anatomy.

Troubleshooting Guides

Issue 1: How can I enhance the efficacy and prolong the duration of this compound anesthesia in my experiments?

There are several strategies you can employ to enhance the performance of this compound, primarily through the use of adjuvants or by modifying the drug delivery system.

G Enhancement_Goal Enhance this compound Efficacy & Duration Adjuvants Use of Adjuvants Enhancement_Goal->Adjuvants Formulation Advanced Formulations Enhancement_Goal->Formulation Vasoconstrictors Vasoconstrictors (e.g., Epinephrine) Adjuvants->Vasoconstrictors Alpha2_Agonists α2-Adrenergic Agonists (e.g., Clonidine, Dexmedetomidine) Adjuvants->Alpha2_Agonists Steroids Corticosteroids (e.g., Dexamethasone) Adjuvants->Steroids Liposomes Liposomal Encapsulation Formulation->Liposomes Cyclodextrins Cyclodextrin Complexation Formulation->Cyclodextrins G Start Anesthesia Failure or Inconsistency Check_Solution Verify this compound Solution (Freshness, Concentration, pH) Start->Check_Solution Check_Technique Review Injection Technique (Location, Depth, Volume) Check_Solution->Check_Technique Check_Model Evaluate Animal Model (Anatomical Variation, Inflammation) Check_Technique->Check_Model Check_Adjuvant Assess Adjuvant (if used) (Compatibility, Concentration) Check_Model->Check_Adjuvant Refine_Protocol Refine Experimental Protocol Check_Adjuvant->Refine_Protocol End Consistent Anesthesia Refine_Protocol->End

References

Technical Support Center: Troubleshooting Electrophysiology Recordings with Butacaine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers using Butacaine in electrophysiology experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you identify and resolve common issues, distinguishing between genuine recording artifacts and the expected pharmacological effects of this compound.

Frequently Asked Questions (FAQs)

Section 1: General Electrophysiology Artifacts

This section addresses common artifacts that can occur in any electrophysiology recording, independent of the drug being used.

Q1: I'm seeing a persistent, high-frequency hum in my recording. What is it and how can I fix it?

A: This is likely 50/60 Hz noise from nearby electrical equipment and power lines.[1]

  • Troubleshooting Steps:

    • Check Grounding: Ensure all components of your rig (microscope, micromanipulators, perfusion system, computer) are connected to a common ground. A floating ground is a primary cause of this type of noise.[1]

    • Faraday Cage: Verify that your Faraday cage is properly sealed and grounded. Any gaps can allow external noise to penetrate.

    • Identify the Source: Systematically unplug nearby electronic devices (centrifuges, vortexers, phone chargers) to see if the noise disappears. Fluorescent overhead lighting is also a common culprit.[1]

    • Reduce Fluid Levels: Lower the level of the bath solution in your recording chamber to minimize the antenna effect of the solution and the electrode.

Q2: My baseline is drifting or showing slow, wave-like oscillations. What's the cause?

A: Baseline drift can be caused by several factors, including mechanical instability, temperature fluctuations, or issues with your reference electrode.

  • Troubleshooting Steps:

    • Mechanical Stability: Ensure your air table is floating correctly and that there are no vibrations in the room. Check that the pipette holder and headstage are securely fastened.[2]

    • Temperature Control: Allow all solutions and the recording chamber to reach a stable temperature before recording. Changes in temperature can cause drift.[3]

    • Reference Electrode: Check your Ag/AgCl reference electrode. A poorly chlorinated or unstable electrode is a frequent source of drift. Re-chlorinate it if necessary.

    • Perfusion System: Ensure your perfusion system is running smoothly without introducing bubbles or significant changes in flow rate, which can cause mechanical and thermal instability.

Q3: I'm having trouble forming a Giga-ohm (GΩ) seal. What should I do?

A: Failure to form a high-resistance seal is a common issue in patch-clamping.

  • Troubleshooting Steps:

    • Pipette Quality: Fire-polish the pipette tip to ensure it is smooth. The ideal pipette resistance for whole-cell recordings is typically between 4-8 MΩ.

    • Positive Pressure: Apply gentle positive pressure to the pipette as you approach the cell to keep the tip clean. Release the pressure just before touching the cell membrane.

    • Cell Health: Ensure your cells are healthy. Unhealthy or dying cells have compromised membranes that are difficult to seal onto.

    • Solutions: Filter all your solutions (both internal and external) with a 0.22 µm filter to remove any particulate matter that could clog the pipette tip.

Section 2: this compound-Specific Observations vs. Artifacts

This compound, as a local anesthetic, is a potent blocker of voltage-gated ion channels. Many apparent "artifacts" observed after its application are, in fact, the intended pharmacological effects of the drug.

Q1: After applying this compound, the amplitude of my action potentials (or voltage-gated currents) is significantly reduced or completely gone. Is my recording failing?

A: This is the expected primary effect of this compound, not an artifact. This compound is a sodium channel blocker. By inhibiting the influx of sodium ions, it directly prevents the generation and propagation of action potentials.

  • Interpretation:

    • Voltage-Clamp: You will observe a dose-dependent reduction in the peak amplitude of your sodium currents.

    • Current-Clamp: You will see a decrease in action potential amplitude, an increased threshold for firing, and eventual complete blockade of firing.

Q2: The shape and timing (kinetics) of my recorded currents change after applying this compound. Is this an artifact?

A: This is also a known pharmacological effect. Local anesthetics like this compound often exhibit state-dependent binding, meaning they bind with different affinities to resting, open, or inactivated states of the channel. This can alter channel gating and kinetics.

  • Expected Changes:

    • Use-Dependent Block: The block may become more pronounced with repeated stimulation (e.g., a train of depolarizing pulses). This is because the drug may have higher affinity for the open or inactivated states that are populated during stimulation.

    • Shift in Inactivation: You may observe a hyperpolarizing shift in the voltage-dependence of steady-state inactivation, meaning channels become inactivated at more negative potentials.

Q3: I'm seeing high-frequency noise or a sudden offset only when I apply this compound. What could this be?

A: If the noise coincides directly with drug application via a perfusion system, it is likely a mechanical or electrical artifact from the system itself.

  • Troubleshooting Steps:

    • Perfusion System Grounding: Ensure the perfusion manifold and tubing are properly grounded.

    • Solution Switching Artifact: Rapidly switching solutions can introduce a transient electrical artifact. This can be minimized by ensuring a smooth, continuous flow.

    • Liquid Junction Potential: A change in the ionic composition of the bath solution upon drug application can alter the liquid junction potential, causing a small, stable offset in the baseline. This is a predictable event, not a random artifact. You can measure this potential separately and correct for it during analysis.

Quantitative Data: Effects of Local Anesthetics on Ion Channels

While specific quantitative data for this compound can be limited, the values for the closely related and well-studied local anesthetic Bupivacaine provide a strong reference for its expected effects. This compound is expected to have a similar mechanism of action, primarily targeting sodium channels but also affecting other channels at different concentrations.

Ion ChannelCompoundEffectIC50 (Half-Maximal Inhibitory Concentration)Cell TypeReference
Voltage-Gated Sodium (Nav) BupivacaineTonic Block~29-44 µMPeripheral Nerve Fibers
BupivacaineInactivated State Block~2.9 µM (R-enantiomer)Guinea Pig Ventricular Myocytes
BupivacaineOpen State Block~3.3 µM (R-enantiomer)Guinea Pig Ventricular Myocytes
BupivacaineGeneral Block~4.51 µMNav1.5 expressed in Xenopus Oocytes
ATP-Sensitive Potassium (KATP) BupivacaineBlock~29 µMRat Cardiomyocytes
BKCa Channels BupivacaineBlock~324 µM (at +80 mV)Human Umbilical Artery Smooth Muscle
Small Conductance Ca2+-Activated K+ (SK2) BupivacaineBlock~16.5 µMHEK-293 Cells

Note: IC50 values can vary significantly depending on the experimental conditions (e.g., holding potential, stimulation frequency, temperature, and specific channel isoform).

Experimental Protocols

Protocol: Whole-Cell Voltage-Clamp Recording to Test this compound Effects

This protocol outlines the key steps for assessing the effect of this compound on voltage-gated sodium currents in a cultured cell line (e.g., HEK-293 cells expressing a specific Nav channel subtype).

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).

    • This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10-100 mM) of this compound in an appropriate solvent (e.g., water or DMSO). Make fresh serial dilutions in the external solution on the day of the experiment.

  • Pipette Preparation:

    • Pull borosilicate glass capillaries to a resistance of 4-8 MΩ when filled with the internal solution.

    • Fill the pipette with filtered internal solution, ensuring no air bubbles are trapped in the tip.

  • Cell Patching and Recording:

    • Identify a healthy, isolated cell for recording.

    • Approach the cell with the pipette while applying gentle positive pressure.

    • Upon contact, release the pressure and apply gentle suction to form a GΩ seal.

    • Once a stable seal is achieved (>1 GΩ), apply brief, strong suction pulses to rupture the cell membrane and achieve the whole-cell configuration.

    • Switch the amplifier to voltage-clamp mode. Set the holding potential to a value where most sodium channels are in the resting state (e.g., -100 mV).

  • Data Acquisition:

    • Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments) to elicit sodium currents.

    • Record baseline currents in the external solution for a stable period (2-3 minutes).

    • Apply the desired concentration of this compound via the perfusion system.

    • Wait for the drug effect to reach a steady state (this may take several minutes) and then record the currents again using the same voltage protocol.

    • Perform a washout by perfusing with the drug-free external solution to check for reversibility of the effect.

  • Analysis:

    • Measure the peak current amplitude at each voltage step before, during, and after this compound application.

    • Plot the current-voltage (I-V) relationship.

    • To determine the IC50, apply multiple concentrations of this compound and plot the percentage of current inhibition against the drug concentration, fitting the data with a Hill equation.

Visualizations

Diagram 1: Troubleshooting Workflow for Electrophysiology Artifacts

TroubleshootingWorkflow start Artifact Observed in Recording q_drug Is artifact present ONLY during/after drug application? start->q_drug q_noise_type What is the nature of the artifact? q_drug->q_noise_type  No, it's general noise cause_pharma Likely Pharmacological Effect (e.g., amplitude reduction, kinetic changes) q_drug->cause_pharma  No, it's a change in signal properties cause_perfusion Perfusion System Artifact (e.g., electrical noise from switch, junction potential shift) q_drug->cause_perfusion  Yes, coincides with perfusion switch noise_hum High-Frequency Hum (50/60 Hz) q_noise_type->noise_hum Hum noise_drift Slow Baseline Drift q_noise_type->noise_drift Drift noise_seal Unstable Seal / High Noise q_noise_type->noise_seal Instability sol_ground Check Grounding & Faraday Cage noise_hum->sol_ground sol_stability Check Mechanical Stability & Reference Electrode noise_drift->sol_stability sol_pipette Check Pipette, Pressure & Cell Health noise_seal->sol_pipette ButacaineMechanism cluster_membrane Cell Membrane cluster_extra cluster_intra channel_open Na+ Channel (Open) na_ion_in Na+ channel_open->na_ion_in channel_blocked Na+ Channel (Blocked) no_ap no_ap channel_blocked->no_ap No Action Potential na_ion_out1 Na+ na_ion_out1->channel_open Influx na_ion_out2 Na+ na_ion_out2->channel_blocked Influx Blocked na_ion_out3 Na+ ap ap na_ion_in->ap Action Potential Generation This compound This compound This compound->channel_blocked Binds to channel pore ExperimentalWorkflow prep_solutions 1. Prepare & Filter Solutions prep_pipette 2. Pull & Fire-Polish Pipette prep_solutions->prep_pipette patch_cell 3. Obtain GΩ Seal & Achieve Whole-Cell prep_pipette->patch_cell record_base 4. Record Baseline Activity patch_cell->record_base apply_drug 5. Apply this compound record_base->apply_drug record_drug 6. Record Drug Effect apply_drug->record_drug washout 7. Washout & Record Recovery record_drug->washout analyze 8. Analyze Data washout->analyze

References

Strategies to minimize systemic absorption of Butacaine in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to minimize the systemic absorption of Butacaine in animal studies. Given the limited availability of recent, specific quantitative data for this compound, this guide incorporates data from other local anesthetics as a reference for experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is minimizing its systemic absorption important?

A1: this compound is an ester-type local anesthetic.[1] When applied locally, it blocks nerve conduction to provide pain relief.[2] However, if significant amounts are absorbed into the bloodstream (systemic absorption), it can lead to adverse effects on the central nervous system (CNS) and cardiovascular system. Minimizing systemic absorption is crucial to enhance the safety of this compound in preclinical studies by confining its effect to the target site and reducing the risk of systemic toxicity.

Q2: What are the primary strategies to reduce the systemic absorption of this compound?

A2: The main strategies include:

  • Co-administration with Vasoconstrictors: Agents like epinephrine narrow blood vessels at the application site, slowing the rate of absorption into the bloodstream.[3][4][5]

  • Advanced Formulation Strategies: Encapsulating this compound in delivery systems like liposomes or nanoparticles can control its release and limit systemic uptake.

  • Optimizing Application Technique: Careful selection of the injection site and avoiding accidental intravascular administration are critical.

Q3: How do the physicochemical properties of this compound influence its systemic absorption?

A3: this compound's lipophilicity, contributed by its butyl group, allows it to readily penetrate biological membranes. While this is essential for its anesthetic action, it can also facilitate its entry into systemic circulation. Its molecular weight of 306.4 g/mol and other properties influence its diffusion and absorption characteristics.

Q4: Are there established animal models to study this compound's systemic absorption and toxicity?

A4: While specific recent studies on this compound are scarce, standard animal models used for other local anesthetics are applicable. Rodent models (rats, guinea pigs) are commonly used for initial pharmacokinetic and toxicity screening. Larger animal models (dogs, sheep) can provide data more translatable to humans.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Rapid onset of systemic toxicity signs (e.g., seizures, tremors) immediately after injection. Accidental intravascular injection.1. Immediately stop the administration of this compound. 2. Provide supportive care, including oxygenation and management of seizures with appropriate anticonvulsants as per your approved animal care protocol. 3. In future experiments, use aspiration techniques before injection to ensure the needle is not in a blood vessel.
Higher than expected plasma concentrations of this compound. - Highly vascular injection site leading to rapid absorption. - Incorrect dose calculation.1. Consider using a less vascular site for administration if the experimental design allows. 2. Co-administer with a vasoconstrictor like epinephrine to slow absorption. 3. Double-check all dose calculations and the concentration of the this compound solution.
Short duration of local anesthetic effect. Rapid systemic absorption clearing the drug from the site of action.1. Incorporate a vasoconstrictor in the formulation. 2. Explore advanced formulations such as liposomes or nanoparticles to create a drug depot at the injection site for sustained release.
Variable results in systemic absorption between animals. - Inconsistent injection technique. - Physiological differences between animals.1. Ensure consistent and precise injection technique across all animals. 2. Record and account for physiological variables such as age and weight in the data analysis.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Bupivacaine in Different Formulations Following Subcutaneous Administration in Rats

Parameter Bupivacaine Solution Liposomal Bupivacaine
Peak Plasma Concentration (Cmax) 0.65 +/- 0.04 µg/mL0.12 +/- 0.04 µg/mL
Duration of Anesthetic Action 87 +/- 6.7 min447 +/- 28.9 min

Source: Adapted from a study on the kinetic and dynamic properties of liposomal bupivacaine in rats.

Experimental Protocols

Note: The following protocols are generalized based on common practices for local anesthetic evaluation and should be adapted for this compound-specific studies and approved by the relevant Institutional Animal Care and Use Committee (IACUC).

Protocol 1: Evaluation of the Effect of a Vasoconstrictor on this compound Systemic Absorption
  • Animal Model: Sprague-Dawley rats (n=6-8 per group).

  • Groups:

    • Group A: this compound solution (e.g., 1% in saline).

    • Group B: this compound solution with epinephrine (e.g., 1:200,000).

  • Procedure:

    • Administer a subcutaneous injection of the assigned formulation into the dorsal region.

    • Collect serial blood samples via a cannulated tail vein or other appropriate site at predefined time points (e.g., 5, 15, 30, 60, 120, 240 minutes) post-injection.

  • Sample Analysis:

    • Process blood samples to obtain plasma.

    • Analyze plasma this compound concentrations using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis:

    • Calculate pharmacokinetic parameters including Cmax (peak plasma concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve).

    • Compare the parameters between the two groups to determine the effect of the vasoconstrictor on systemic absorption.

Protocol 2: Preparation and In Vivo Assessment of a Nanoparticle-Based this compound Formulation
  • Nanoparticle Formulation:

    • Synthesize this compound-loaded nanoparticles (e.g., PLGA-based) using a suitable method like emulsion-solvent evaporation.

    • Characterize the nanoparticles for size, zeta potential, drug loading, and in vitro release profile.

  • Animal Model: As described in Protocol 1.

  • Groups:

    • Group A: this compound solution.

    • Group B: this compound-loaded nanoparticle suspension.

  • Procedure and Sample Analysis: As described in Protocol 1.

  • Data Analysis:

    • Compare the pharmacokinetic profiles of the this compound solution and the nanoparticle formulation to evaluate the potential of the nanocarrier to reduce systemic absorption and provide sustained release.

Visualizations

G cluster_formulation Formulation Strategies cluster_absorption Systemic Absorption cluster_outcome Clinical Outcome Butacaine_Solution This compound Solution Rapid_Absorption Rapid Systemic Absorption Butacaine_Solution->Rapid_Absorption Leads to Butacaine_Nano This compound Nanoparticle Reduced_Absorption Reduced Systemic Absorption Butacaine_Nano->Reduced_Absorption Aims for Butacaine_Vaso This compound + Vasoconstrictor Butacaine_Vaso->Reduced_Absorption Aims for Systemic_Toxicity Potential for Systemic Toxicity Rapid_Absorption->Systemic_Toxicity Enhanced_Safety Enhanced Local Effect & Safety Reduced_Absorption->Enhanced_Safety

Caption: Logical flow of formulation strategies to clinical outcomes.

G Start Start Animal_Model Select & Acclimate Animal Model Start->Animal_Model Group_Assignment Assign Animals to Groups (Control vs. Test Formulation) Animal_Model->Group_Assignment Administration Administer this compound Formulation Group_Assignment->Administration Blood_Sampling Collect Serial Blood Samples Administration->Blood_Sampling Plasma_Analysis Analyze Plasma this compound Concentration (e.g., HPLC) Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Plasma_Analysis->PK_Analysis End End PK_Analysis->End

Caption: Experimental workflow for assessing systemic absorption.

References

Validation & Comparative

A Comparative Analysis of Butacaine and Other Amino Ester Local Anesthetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Butacaine with other prominent amino ester local anesthetics, including Procaine, Tetracaine, and Benzocaine. The information is curated to assist researchers, scientists, and drug development professionals in making informed decisions by presenting key physicochemical properties, pharmacokinetic and pharmacodynamic data, and toxicity profiles. All quantitative data is summarized in clear, structured tables, and detailed experimental methodologies for key cited experiments are provided.

Executive Summary

Local anesthetics are essential for a wide range of medical procedures, and the amino ester class has a long history of clinical use. This compound, a member of this class, offers a distinct profile in terms of its potency and duration of action. This guide delves into a side-by-side comparison of this compound with its counterparts, highlighting their relative strengths and weaknesses based on available experimental data. While direct comparative studies for all parameters are limited, this analysis synthesizes the existing evidence to provide a valuable resource for drug evaluation and development.

Physicochemical Properties

The chemical structure of a local anesthetic dictates its physicochemical properties, which in turn influence its anesthetic profile. All amino ester local anesthetics share a common structure consisting of a lipophilic aromatic ring, an intermediate ester linkage, and a hydrophilic amine group. Variations in these components lead to differences in properties such as molecular weight, pKa, and lipid solubility, which are critical determinants of potency, onset, and duration of action.

PropertyThis compoundProcaineTetracaineBenzocaine
Molecular Formula C₁₈H₃₀N₂O₂[1][2][3][4][5]C₁₃H₂₀N₂O₂C₁₅H₂₄N₂O₂C₉H₁₁NO₂
Molecular Weight ( g/mol ) 306.44236.31264.36165.19
pKa Not explicitly found8.9Not explicitly found2.6
Lipid Solubility (Partition Coefficient) Not explicitly foundLowHighHigh
Protein Binding Not explicitly foundLowHighNot explicitly found

Pharmacodynamics: Potency, Onset, and Duration of Action

The primary mechanism of action for amino ester local anesthetics is the blockade of voltage-gated sodium channels in nerve cell membranes. This action prevents the influx of sodium ions necessary for the generation and propagation of action potentials, thereby blocking nerve conduction and producing a local anesthetic effect. The potency, onset, and duration of action are key pharmacodynamic parameters that differentiate these agents.

It has been noted that this compound exhibits a more rapid onset and a more prolonged duration of action when compared to cocaine.

AnestheticConcentrationOnset of ActionDuration of Action (min)Experimental Model
Procaine 1%Slow2 ± 4Mouse tail-flick test
Tetracaine 1%Slow40 ± 10Mouse tail-flick test
Benzocaine 20%1 minuteNot specifiedTopical application on oral mucosa

Pharmacokinetics and Metabolism

Amino ester local anesthetics are primarily metabolized by plasma cholinesterases through hydrolysis. This rapid metabolism generally results in a shorter systemic half-life compared to amide-type local anesthetics. The main metabolite of many esters is para-aminobenzoic acid (PABA), which is associated with a higher incidence of allergic reactions.

Toxicity Profile

The systemic toxicity of local anesthetics is a critical consideration in their clinical use. The following table summarizes the available median lethal dose (LD50) data for this compound and other selected amino ester local anesthetics from various animal models and routes of administration. It is important to note that direct comparisons should be made with caution due to the variability in experimental conditions.

AnestheticAnimal ModelRoute of AdministrationLD50 (mg/kg)
This compound MouseSubcutaneous50
Intravenous12
RatSubcutaneous150
Intravenous7.5
RabbitSubcutaneous50
Intravenous12
Guinea PigSubcutaneous45
DogSubcutaneous55
CatSubcutaneous30
Intravenous15
Procaine MouseSubcutaneous339
Intravenous45
RatSubcutaneous600
Intravenous35
Tetracaine MouseSubcutaneous41.5
Intravenous6
RatIntravenous6
Benzocaine MouseOral2500
Intraperitoneal216
RatOral3042
RabbitOral1150

Experimental Protocols

Sciatic Nerve Block in Rats for Potency and Duration of Action

This in vivo model is commonly used to assess the efficacy of local anesthetics.

  • Animal Model: Adult male Wistar rats (200-250g).

  • Anesthesia: The animals are lightly anesthetized, often with isoflurane.

  • Procedure: The sciatic nerve is located through anatomical landmarks in the thigh. A needle is inserted in close proximity to the nerve sheath.

  • Drug Administration: A specific volume (e.g., 0.2-0.5 mL) of the local anesthetic solution at varying concentrations is injected perineurally. A control group receives a saline injection.

  • Assessment of Anesthesia:

    • Onset of Action: The time from injection to the loss of the pedal withdrawal reflex (pinprick applied to the plantar surface of the hind paw) is recorded.

    • Duration of Action: The time from the onset of the block until the return of the pedal withdrawal reflex is measured at regular intervals.

  • Data Analysis: The effective dose 50 (ED50), which is the dose required to produce a block in 50% of the animals, can be calculated to determine the relative potency of the anesthetics.

Tail-Flick Test in Mice for Duration of Action

This method is a common and simple way to assess the analgesic effect of local anesthetics.

  • Animal Model: Adult mice (e.g., Swiss Webster).

  • Procedure: The mouse is gently restrained, and its tail is exposed. A radiant heat source is focused on a specific area of the tail.

  • Measurement: The time it takes for the mouse to flick its tail away from the heat source is measured (tail-flick latency). A cut-off time is established to prevent tissue damage.

  • Drug Administration: A small volume of the local anesthetic solution is injected subcutaneously at the base of the tail.

  • Assessment: Tail-flick latency is measured at predetermined time points before and after drug administration. An increase in latency indicates an analgesic effect.

  • Data Analysis: The duration of action is determined by the time it takes for the tail-flick latency to return to baseline levels.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Nerve Membrane cluster_intracellular Intracellular Space (Axoplasm) LA_un-ionized Local Anesthetic (un-ionized, lipophilic) LA_ionized Local Anesthetic (ionized, hydrophilic) LA_un-ionized->LA_ionized Diffusion & Ionization Membrane Na_Channel Voltage-Gated Sodium Channel LA_ionized->Na_Channel Binds to receptor site Block Blockade of Na+ Influx Na_Channel->Block Prevents conformational change No_AP Inhibition of Action Potential Block->No_AP Leads to Anesthesia Anesthesia No_AP->Anesthesia Results in

Caption: Mechanism of action of amino ester local anesthetics.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_analysis Data Analysis & Comparison cluster_reporting Reporting Animal_Model Select Animal Model (e.g., Rat, Mouse) Drug_Admin Administer Anesthetic (e.g., Sciatic Nerve Block, Tail-Flick) Animal_Model->Drug_Admin Assess_Efficacy Assess Efficacy (Onset, Duration, Potency) Drug_Admin->Assess_Efficacy Assess_Toxicity Assess Acute Toxicity (LD50 Determination) Drug_Admin->Assess_Toxicity Data_Collection Collect Quantitative Data Assess_Efficacy->Data_Collection Assess_Toxicity->Data_Collection Statistical_Analysis Perform Statistical Analysis Data_Collection->Statistical_Analysis Comparative_Tables Generate Comparative Tables Statistical_Analysis->Comparative_Tables Publish_Guide Publish Comparison Guide Comparative_Tables->Publish_Guide

Caption: Workflow for comparative analysis of local anesthetics.

References

Differential Inhibition of Phospholipase A2 by Butacaine and Other Anesthetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory effects of butacaine and other local anesthetics on phospholipase A2 (PLA2), a critical enzyme in the inflammatory cascade. By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways, this document serves as a valuable resource for researchers investigating the anti-inflammatory properties of these compounds.

Comparative Inhibition of Phospholipase A2 by Local Anesthetics

Local anesthetics exhibit a range of inhibitory potencies against phospholipase A2. The primary mechanism of action for many of these agents involves the modulation of the lipid-water interface of cell membranes, thereby affecting the accessibility of the substrate to the enzyme. However, some anesthetics have also been shown to interact directly with the enzyme.

The inhibitory potency of local anesthetics on pancreatic phospholipase A2, when measured as a function of their concentration in the subphase, follows a general trend. More surface-active anesthetics tend to be more potent inhibitors. The established order of inhibition is:

Dibucaine > Tetracaine > this compound > Lidocaine = Procaine [1]

This differential inhibition is attributed to the varying abilities of these molecules to penetrate and alter the properties of the phospholipid monolayer, which is the substrate for PLA2.

Quantitative Inhibition Data

While direct comparative studies providing IC50 values for a wide range of local anesthetics are limited, the relative potency underscores the therapeutic potential of these agents as anti-inflammatory drugs. The following table summarizes the qualitative and, where available, quantitative inhibitory data on PLA2.

AnestheticRelative Inhibitory PotencyIC50 ValueNotes
This compound ModerateNot consistently reportedInhibits PLA2, with potency greater than lidocaine and procaine.
DibucaineHighNot consistently reportedThe most potent inhibitor among the compared local anesthetics.
TetracaineHighNot consistently reportedMore potent than this compound.
LidocaineLowNot consistently reportedEqual in potency to procaine; may inhibit by interacting with the enzyme in the subphase.[1]
ProcaineLowNot consistently reportedEqual in potency to lidocaine; may inhibit by interacting with the enzyme in the subphase.[1]

Note: The lack of standardized IC50 values in the literature highlights a gap in the direct comparative analysis of these compounds under identical experimental conditions.

Signaling Pathway: Inhibition of the Arachidonic Acid Cascade

Phospholipase A2 is a key enzyme at the head of the arachidonic acid cascade. By hydrolyzing phospholipids in the cell membrane, PLA2 releases arachidonic acid, which is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce pro-inflammatory mediators such as prostaglandins and leukotrienes. The inhibition of PLA2 by local anesthetics like this compound effectively blocks this entire downstream signaling pathway, thereby exerting an anti-inflammatory effect.

PLA2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) AA Arachidonic Acid (AA) PLA2->AA Hydrolysis COX Cyclooxygenase (COX) AA->COX LOX Lipoxygenase (LOX) AA->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation This compound This compound & Other Anesthetics This compound->PLA2 Inhibition

Caption: Inhibition of the Arachidonic Acid Cascade by this compound and Other Anesthetics.

Experimental Protocols

The investigation of phospholipase A2 inhibition by local anesthetics can be conducted using various established experimental methods. The choice of assay depends on the specific research question, the source of the enzyme, and the available equipment.

Phospholipid Monolayer Penetration Assay

This technique directly assesses the ability of anesthetics to interact with and penetrate a phospholipid monolayer at an air-water interface, which serves as a model for the biological membrane.

Objective: To determine the surface activity of local anesthetics and their effect on the physical state of the phospholipid substrate.

Methodology:

  • A Langmuir trough is filled with a buffered subphase (e.g., Tris-HCl buffer) containing calcium chloride.

  • A solution of a phospholipid (e.g., didecanoyl phosphatidylcholine) in a volatile solvent is spread on the surface of the subphase to form a monolayer.

  • The surface pressure of the monolayer is continuously monitored using a Wilhelmy plate.

  • The local anesthetic of interest is injected into the subphase.

  • The change in surface pressure upon addition of the anesthetic is recorded, indicating the extent of its penetration into the phospholipid monolayer.

  • Pancreatic phospholipase A2 is then injected into the subphase, and the rate of hydrolysis is measured by monitoring the decrease in surface area at a constant surface pressure or the change in surface potential.

  • The inhibitory effect of the anesthetic is determined by comparing the rate of hydrolysis in the presence and absence of the compound.

Fluorescence Spectroscopy Assay

This method utilizes fluorescent probes to monitor the interaction between the anesthetic, the enzyme, and the lipid substrate.

Objective: To investigate the mechanism of inhibition, such as competitive inhibition of the enzyme-lipid interface interaction.

Methodology:

  • Prepare a solution of phospholipase A2 in a suitable buffer.

  • Record the intrinsic tryptophan fluorescence spectrum of the enzyme.

  • Titrate the enzyme solution with increasing concentrations of the local anesthetic (e.g., lidocaine).

  • Monitor the changes in the fluorescence emission spectrum (e.g., quenching or a shift in the emission maximum) upon addition of the anesthetic.

  • To study the effect on substrate binding, prepare liposomes from a suitable phospholipid.

  • Add the liposomes to the enzyme-anesthetic mixture and observe any reversal of the fluorescence changes, which can indicate competitive binding at the lipid interface.

Ultraviolet (UV) Difference Spectroscopy

This technique can be employed to detect direct interactions between a local anesthetic and phospholipase A2 in the aqueous subphase.

Objective: To determine if the anesthetic binds directly to the enzyme.

Methodology:

  • Prepare two identical solutions of phospholipase A2 in a buffer.

  • Add the local anesthetic to one of the solutions (the sample cuvette) and an equal volume of buffer to the other (the reference cuvette).

  • Record the difference spectrum using a double-beam UV-Vis spectrophotometer.

  • A non-zero difference spectrum indicates a change in the chromophoric environment of the enzyme upon binding of the anesthetic, suggesting a direct interaction.

The following diagram illustrates a general workflow for evaluating the inhibition of phospholipase A2 by local anesthetics.

Experimental_Workflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Enzyme_Prep Prepare Phospholipase A2 (e.g., pancreatic) Incubation Incubate Enzyme, Substrate, and Anesthetic Enzyme_Prep->Incubation Substrate_Prep Prepare Phospholipid Substrate (e.g., Monolayer, Liposomes) Substrate_Prep->Incubation Anesthetic_Prep Prepare Anesthetic Solutions (this compound, etc.) Anesthetic_Prep->Incubation Measurement Measure PLA2 Activity Incubation->Measurement Data_Collection Collect Activity Data (e.g., Hydrolysis Rate) Measurement->Data_Collection Comparison Compare Activity with/without Anesthetic Data_Collection->Comparison Potency Determine Inhibitory Potency (e.g., Relative Potency) Comparison->Potency

References

Head-to-Head Comparison: Butacaine and Benzocaine as Topical Anesthetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butacaine and benzocaine are both ester-type local anesthetics utilized for topical application to induce temporary numbness and alleviate pain. Their shared mechanism of action involves the blockade of voltage-gated sodium channels in neuronal membranes, which inhibits the initiation and propagation of nerve impulses. This guide provides a comprehensive head-to-head comparison of their performance based on available experimental data, outlines detailed experimental protocols for their evaluation, and visualizes key pathways and workflows. While direct comparative studies are limited, this guide synthesizes the existing evidence to facilitate informed decisions in research and drug development.

Chemical Structures and Physicochemical Properties

A fundamental understanding of the chemical properties of this compound and benzocaine is crucial for interpreting their pharmacological profiles.

PropertyThis compoundBenzocaine
Chemical Class Ester Local AnestheticEster Local Anesthetic
Chemical Formula C₁₈H₃₀N₂O₂C₉H₁₁NO₂
Molecular Weight 306.45 g/mol 165.19 g/mol
Structure 3-(dibutylamino)propyl 4-aminobenzoateEthyl 4-aminobenzoate

Mechanism of Action: Sodium Channel Blockade

Both this compound and benzocaine exert their anesthetic effects by reversibly binding to voltage-gated sodium channels in the neuronal cell membrane. This action prevents the influx of sodium ions, which is essential for the depolarization of the nerve membrane and the subsequent propagation of an action potential. The result is a temporary inhibition of nerve conduction and a loss of sensation in the localized area of application.[1][2]

cluster_membrane Neuronal Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Na_channel_closed Voltage-gated Na+ Channel (Resting State) Na_channel_open Voltage-gated Na+ Channel (Open State) Na_channel_closed->Na_channel_open Depolarization Na_channel_inactivated Voltage-gated Na+ Channel (Inactivated State) Na_channel_open->Na_channel_inactivated Inactivation Na_ion_in Na+ Block Blockade Na_channel_open->Block Na_channel_inactivated->Na_channel_closed Repolarization Na_ion_out Na+ Na_ion_out->Na_channel_open Influx Anesthetic This compound / Benzocaine Anesthetic->Na_channel_open No_AP No Action Potential (Anesthesia) Block->No_AP

Figure 1: Signaling pathway of this compound and Benzocaine.

Pharmacokinetic and Pharmacodynamic Properties

Direct comparative data for this compound and benzocaine is scarce. The following tables summarize the available information for each agent individually.

Table 1: Potency and Efficacy

ParameterThis compoundBenzocaine
Potency (IC₅₀ for Sodium Channel Block) Data not available in comparative studies. Described as a "weaker anesthetic" in one study.~0.8 mM (in HEK293T cells)[2][3]
Clinical Efficacy Reported to have a more rapid onset and more prolonged action than cocaine.Effective for topical anesthesia in various applications.[1]

Table 2: Onset and Duration of Action

ParameterThis compoundBenzocaine
Onset of Action More rapid than cocaine.~20-30 seconds
Duration of Action More prolonged than cocaine.~10-60 minutes

Safety Profile

Table 3: Adverse Effects

Adverse EffectThis compoundBenzocaine
Methemoglobinemia No specific case reports found in the searched literature.A known and significant risk, particularly with higher concentrations and in pediatric populations. Numerous case reports exist.
Allergic Reactions As an ester anesthetic, there is a potential for allergic reactions, though specific data is limited.Can cause allergic contact dermatitis.
Local Site Reactions Potential for irritation, burning, or stinging.Mild stinging, burning, or itching at the application site.

Experimental Protocols

In the absence of direct head-to-head clinical trials, the following experimental protocols are provided as a framework for the preclinical and clinical evaluation of topical anesthetics like this compound and benzocaine.

In Vitro Assessment of Sodium Channel Blockade

Objective: To determine the potency (IC₅₀) of this compound and benzocaine in blocking voltage-gated sodium channels.

Methodology:

  • Cell Culture: Utilize a stable cell line expressing a specific subtype of voltage-gated sodium channels (e.g., HEK293 cells transfected with Nav1.7).

  • Electrophysiology: Employ the whole-cell patch-clamp technique to record sodium currents.

  • Drug Application: Perfuse the cells with increasing concentrations of this compound and benzocaine.

  • Data Analysis: Measure the peak sodium current at each drug concentration and construct a dose-response curve to calculate the IC₅₀ value.

A HEK293 cells expressing Nav1.7 B Whole-cell patch-clamp setup A->B C Record baseline sodium currents B->C D Perfuse with increasing concentrations of This compound or Benzocaine C->D E Record sodium currents at each concentration D->E F Construct dose-response curve E->F G Calculate IC50 value F->G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Select animal model (e.g., rat) B Shave test area on back A->B C Apply this compound, Benzocaine, or Placebo B->C D Apply nociceptive stimulus (e.g., heat) at time intervals C->D E Measure response latency D->E F Plot response latency vs. time E->F G Determine Onset and Duration F->G

References

Safety Operating Guide

Proper Disposal of Butacaine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of butacaine is a critical aspect of laboratory safety and environmental responsibility. As a substance that can be harmful to aquatic life and is classified as a hazardous waste, this compound requires specific handling and disposal procedures to mitigate risks to both human health and the environment.[1] This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals to manage this compound waste in accordance with regulatory standards.

Key Data for this compound

For easy reference, the following table summarizes key information for this compound.

PropertyValue
Chemical Name This compound
Classification Hazardous Waste[1]
Environmental Hazard Very toxic to aquatic organisms[1]
Primary Disposal Method Incineration at an approved facility[2]

Step-by-Step Disposal Protocol for this compound

Adherence to the following protocol is essential for the safe disposal of this compound. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations, as requirements may vary.

Waste Identification and Segregation
  • Initial Assessment: All this compound waste, including unused or expired product, contaminated materials, and spill cleanup debris, should be managed as hazardous chemical waste.[1]

  • Segregation: It is crucial to segregate this compound waste from non-hazardous trash and other waste streams like biological or radioactive waste. Do not mix this compound waste with other chemicals unless explicitly permitted by your institution's EHS department.

Waste Collection and Containerization
  • Container Selection: Use a designated, leak-proof, and chemically compatible waste container with a secure, tight-fitting lid.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound." Also, note the approximate quantity and the date of accumulation.

Storage
  • Accumulation: Store the labeled waste container in a designated satellite accumulation area within the laboratory. This area should be near the point of generation and under the control of laboratory personnel.

Disposal Procedure
  • Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.

  • Professional Disposal: this compound waste must be disposed of through a licensed hazardous waste management company. The most common and recommended method of treatment is incineration at a permitted facility.

  • Regulatory Compliance: All waste must be handled in accordance with local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).

Spill and Decontamination Procedures

In the event of a this compound spill, follow these steps to ensure safety and proper cleanup:

  • Alert Personnel: Clear the area of all personnel and move upwind of the spill.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and safety glasses, before attempting to clean the spill.

  • Containment: For minor spills, use dry clean-up procedures. Avoid generating dust. You can dampen the spilled material with water to prevent it from becoming airborne before sweeping. For larger spills, alert emergency responders.

  • Cleanup: Absorb the spill with an inert material such as vermiculite, sand, or chemical absorbent pads.

  • Decontamination: Thoroughly clean the spill area with soap and water.

  • Spill Debris Disposal: Collect all cleanup materials in a sealed, properly labeled container and dispose of it as hazardous waste through your EHS department.

  • Wastewater: Do not allow any wash water from the cleanup to enter drains. Collect all wash water for treatment and proper disposal.

This compound Disposal Workflow

ButacaineDisposal cluster_prep Preparation cluster_storage Storage cluster_disposal Disposal A Identify this compound Waste (Unused product, contaminated items, spill debris) B Segregate from Non-Hazardous Waste A->B C Select Appropriate Waste Container (Leak-proof, compatible, sealed) B->C D Label Container ('Hazardous Waste', 'this compound', Date) C->D E Store in Designated Satellite Accumulation Area D->E F Container Full or Ready for Disposal? E->F G Contact Environmental Health & Safety (EHS) F->G Yes H Arrange for Pickup by Licensed Hazardous Waste Management G->H I Incineration at Permitted Facility H->I

Caption: Decision-making workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: Essential Protocols for Handling Butacaine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Butacaine, a substance requiring careful management. Adherence to these procedural steps is critical for minimizing exposure risks and ensuring regulatory compliance.

Personal Protective Equipment (PPE) for this compound

A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification
Hand Protection GlovesDouble gloving is recommended. Use powder-free nitrile or low-protein latex gloves. PVC gloves are also an option. Change gloves regularly, especially if contaminated.[1][2]
Body Protection Gown/CoverallsA protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[2] For extensive handling, "bunny suit" coveralls offer head-to-toe protection.[3]
Eye and Face Protection Safety Goggles & Face ShieldWear safety goggles and a face shield to protect against splashes.[4] Eyeglasses alone are not sufficient.
Respiratory Protection RespiratorA dust respirator is necessary to avoid inhalation of dust particles. For unpacking or in case of large spills, an N-95 or N-100 particle mask or a chemical cartridge-type respirator is required.
Foot Protection Shoe CoversDisposable shoe covers should be worn and not used outside of the compounding areas to prevent the spread of contamination.
Head Protection Head/Hair CoveringHead and hair coverings, including for beards and mustaches, provide protection from contact with hazardous drug residue.

Operational Plan for Handling this compound

Follow these step-by-step procedures to ensure the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Work in a designated restricted area with clear signage to limit access.

  • Ensure adequate ventilation. For many operations, working under a chemical fume hood is advised.

  • Before handling, wash hands thoroughly.

2. Donning PPE:

  • Put on shoe covers and head/hair covering.

  • Don a protective gown, ensuring it is fully fastened.

  • Wear the first pair of gloves, tucking the gown cuffs underneath.

  • Put on the second pair of gloves over the gown cuffs to create a seal.

  • Fit your respirator and ensure a proper seal.

  • Wear safety goggles and a face shield.

3. Handling and Compounding:

  • Avoid all personal contact with this compound, including inhalation of any dust.

  • Do not eat, drink, smoke, or apply cosmetics in the handling area.

  • If there is a risk of generating dust, use procedures such as dampening the powder with water before sweeping.

  • Clean up any spills immediately.

4. Spill Management:

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing full PPE, use dry clean-up procedures to avoid generating dust.

    • Use a vacuum cleaner equipped with a HEPA filter or dampen with water before sweeping.

    • Place all cleanup materials in a sealed, properly labeled container for hazardous waste disposal.

  • Major Spills:

    • Evacuate the area and move upwind.

    • Alert emergency responders, providing the location and nature of the hazard.

5. Doffing PPE:

  • Remove the outer pair of gloves and dispose of them in a designated hazardous waste container.

  • Remove the face shield and goggles.

  • Remove the gown, turning it inside out as you roll it down.

  • Remove shoe covers and head/hair covering.

  • Remove the inner pair of gloves.

  • Wash hands thoroughly with soap and water.

Disposal Plan for this compound Waste

This compound and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly.

1. Waste Segregation and Collection:

  • Segregate this compound waste from non-hazardous trash.

  • Use designated, leak-proof, and chemically compatible containers with secure lids for all this compound waste.

  • Label containers clearly as "Hazardous Waste" with the chemical name "this compound".

2. On-site Accumulation:

  • Store waste containers in a designated satellite accumulation area within the laboratory.

3. Final Disposal:

  • All waste must be handled in accordance with local, state, and federal regulations.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management company for pickup and disposal.

  • DO NOT dispose of this compound down the drain or in regular trash. For household disposal of unused medicines not on the flush list, the FDA recommends mixing them with an unappealing substance like coffee grounds in a sealed bag before placing in the trash. However, in a laboratory setting, this is not appropriate.

Below is a workflow diagram illustrating the key steps for safely handling this compound.

Butacaine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_post Post-Handling prep_area 1. Prepare in Restricted Area don_ppe 2. Don Full PPE prep_area->don_ppe handle_chem 3. Handle this compound don_ppe->handle_chem spill_check Spill Occurs? handle_chem->spill_check minor_spill Minor Spill: Clean Up spill_check->minor_spill Yes (Minor) major_spill Major Spill: Evacuate & Alert spill_check->major_spill Yes (Major) doff_ppe 4. Doff PPE spill_check->doff_ppe No minor_spill->doff_ppe dispose_waste 5. Dispose of Waste doff_ppe->dispose_waste wash_hands 6. Wash Hands dispose_waste->wash_hands

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.